4-Decene
Description
Structure
3D Structure
Properties
IUPAC Name |
dec-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVOPSCRHKEUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876156 | |
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-18-0 | |
| Record name | 4-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Decene chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Decene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a C10H20 alkene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.
General Information
This compound is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀.[1][2] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical properties. The general CAS registry number for this compound is 19689-18-0.[1][2]
Molecular and Physical Properties
The fundamental molecular and physical properties of this compound and its isomers are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.
Table 1: General Properties of this compound Isomers
| Property | (Z)-4-Decene (cis) | (E)-4-Decene (trans) | General (Isomer unspecified) |
| Molecular Formula | C₁₀H₂₀[3][4] | C₁₀H₂₀[5][6] | C₁₀H₂₀[1][2] |
| Molecular Weight | 140.27 g/mol [3][4] | 140.27 g/mol [5][7] | 140.2658 g/mol [1][2] |
| CAS Number | 19398-88-0[3][4] | 19398-89-1[5][8] | 19689-18-0[1][2] |
| IUPAC Name | (Z)-dec-4-ene[9] | (E)-dec-4-ene[10] | This compound[1][2] |
Table 2: Physical and Thermochemical Properties of this compound Isomers
| Property | (Z)-4-Decene (cis) | (E)-4-Decene (trans) |
| Density | 0.749 g/mL[3] | 0.740 g/mL at 20 °C[5][8] |
| Boiling Point | 169 °C at 760 mmHg[3], 125 °C at 200 mmHg[11][12] | 168-170 °C[5][8] |
| Flash Point | 45.5 °C[3] | 45 °C[5] |
| Vapor Pressure | 2.08 mmHg at 25 °C[3] | Not specified |
| Refractive Index | 1.43[3] | Not specified |
| LogP (Octanol/Water Partition Coefficient) | 3.923[3] | Not specified |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of compounds like this compound are typically standardized. Below are generalized methodologies for key experiments.
Determination of Boiling Point
The boiling point of this compound isomers can be determined using a standard distillation apparatus.
-
Apparatus: A round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.
-
Procedure:
-
The this compound sample is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled for distillation.
-
The sample is heated gently.
-
The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point.
-
For measurements at pressures other than atmospheric, a vacuum distillation setup is employed.
-
Synthesis of (Z)-4-Decene
A general procedure for the synthesis of (Z)-4-decene can be adapted from known methods for alkene synthesis. One such method involves the reaction of an alkyne with a reducing agent. A specific example is the copper-catalyzed hydrosilylation of an alkyne.
-
Materials: 4-decyne, polymethylhydrosiloxane (PMHS), copper(II) acetate monohydrate, a suitable ligand such as IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride), a base like potassium tert-butoxide (t-BuOK), and a solvent.
-
General Procedure:
-
In an inert atmosphere (e.g., under argon or in a glove box), the copper catalyst and ligand are placed in a reaction vessel.
-
The base and solvent are added, and the mixture is stirred.
-
The reducing agent (PMHS) is added dropwise.
-
The alkyne (4-decyne) and an alcohol (like t-BuOH) are then added.
-
The reaction is stirred for a specified time at a controlled temperature.
-
The reaction is quenched, and the product is extracted with a suitable solvent (e.g., ether).
-
The crude product is purified by silica gel chromatography to yield (Z)-4-decene.[13]
-
Visualizations
The following diagrams illustrate a typical synthesis workflow and a common chemical reaction of this compound.
Caption: A generalized workflow for the synthesis of (Z)-4-Decene.
Caption: A representative electrophilic addition reaction of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[10] It should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[14][15] Personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn.[15]
Spectral Data
Various spectroscopic techniques are used to characterize this compound and its isomers. These include:
-
Mass Spectrometry: The NIST WebBook provides mass spectrometry data for this compound, which is useful for determining its molecular weight and fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure and stereochemistry of the isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the C=C double bond and distinguish between the cis and trans isomers based on the C-H out-of-plane bending vibrations.[10][16]
This guide provides a foundational understanding of the chemical and physical properties of this compound, intended to support research and development activities. For more detailed information, consulting the cited resources is recommended.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. trans-4-Decene Tech. Grade | CAS 19398-89-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. trans-4-Decene [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. TRANS-4-DECENE | 19398-89-1 [chemicalbook.com]
- 9. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (4E)-4-Decene | C10H20 | CID 5364458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 19398-88-0 CAS MSDS (CIS-4-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. CIS-4-DECENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. CIS-4-DECENE synthesis - chemicalbook [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. cis-4-Decene [webbook.nist.gov]
An In-Depth Technical Guide to the Molecular Structure of cis-4-Decene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of cis-4-Decene (also known as (Z)-dec-4-ene). The information is curated to be a valuable resource for professionals in research, science, and drug development, with a focus on detailed data presentation, experimental methodologies, and structural visualization.
Molecular Identity and Physicochemical Properties
cis-4-Decene is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. It belongs to the alkene family, characterized by a carbon-carbon double bond. The "cis" or "Z" designation indicates that the alkyl groups attached to the double bond are on the same side, influencing its molecular geometry and physical properties.[1][2]
Table 1: General and Physicochemical Properties of cis-4-Decene
| Property | Value | Source |
| IUPAC Name | (Z)-dec-4-ene | [2] |
| Synonyms | cis-4-Decene, (Z)-4-C₁₀H₂₀ | [2] |
| CAS Number | 19398-88-0 | [2] |
| Molecular Formula | C₁₀H₂₀ | [2] |
| Molecular Weight | 140.27 g/mol | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Rotatable Bond Count | 6 | [2] |
| Complexity | 72.1 | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.7 | [2] |
| Kovats Retention Index (Standard non-polar) | 982.2 - 994 | [2] |
Molecular Geometry
Table 2: Predicted Bond Lengths and Angles for cis-4-Decene
| Bond/Angle | Type | Predicted Value |
| C4=C5 | C=C double bond | ~1.34 Å |
| C3-C4, C5-C6 | C-C single bond adjacent to double bond | ~1.50 Å |
| Other C-C | C-C single bond | ~1.54 Å |
| C=C-H | Vinylic C-H bond | ~1.08 Å |
| Other C-H | Aliphatic C-H bond | ~1.09 Å |
| ∠C3-C4=C5 | Bond angle around sp² carbon | ~125° |
| ∠H-C4=C5 | Bond angle around sp² carbon | ~120° |
| ∠C-C-C | Bond angle in alkyl chain | ~109.5° |
Note: These are typical values for cis-alkenes and may vary slightly in the actual molecule.
Synthesis of cis-4-Decene
A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction. This reaction involves the treatment of a phosphonium ylide with an aldehyde or ketone. To synthesize cis-4-Decene, a suitable phosphonium ylide would be reacted with an appropriate aldehyde.
Experimental Protocol: Wittig Reaction for cis-Alkene Synthesis
This protocol provides a general framework for the synthesis of a cis-alkene via the Wittig reaction. Specific quantities and reaction conditions may need to be optimized for the synthesis of cis-4-Decene.
Materials:
-
Appropriate alkyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))
-
Appropriate aldehyde (e.g., hexanal for the synthesis of cis-4-decene)
-
Apparatus for anhydrous reactions (e.g., oven-dried glassware, inert atmosphere)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the alkyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base and solvent).
-
Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: To the freshly prepared ylide, slowly add a solution of the aldehyde in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cis-alkene.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of cis-4-Decene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR:
-
Vinylic Protons (=C-H): The protons directly attached to the double bond are expected to resonate in the downfield region, typically around δ 5.3-5.5 ppm . Due to the cis configuration, the coupling constant (³J) between these protons would be in the range of 6-12 Hz .[3] These signals will appear as multiplets due to coupling with the adjacent methylene protons.
-
Allylic Protons (-CH₂-C=): The protons on the carbons adjacent to the double bond (C3 and C6) will appear at approximately δ 2.0-2.1 ppm . These signals will be multiplets due to coupling with both the vinylic protons and the protons on the next carbon in the chain.
-
Alkyl Protons (-CH₂-): The remaining methylene protons in the alkyl chains will resonate further upfield, typically in the range of δ 1.2-1.4 ppm .
-
Methyl Protons (-CH₃): The terminal methyl protons will appear as a triplet at around δ 0.9 ppm .
¹³C NMR:
-
Vinylic Carbons (=C): The sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of δ 120-135 ppm .[4]
-
Allylic Carbons (-CH₂-C=): The carbons adjacent to the double bond will resonate at approximately δ 25-30 ppm .
-
Alkyl Carbons (-CH₂-): The other sp³ hybridized carbons in the chain will appear at various shifts in the upfield region.
-
Methyl Carbon (-CH₃): The terminal methyl carbon will have a chemical shift of around δ 14 ppm .
-
Sample Preparation: Dissolve a small amount of purified cis-4-Decene (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For cis-4-Decene, the key absorptions are related to the C=C double bond and the C-H bonds.
Table 3: Characteristic IR Absorptions for cis-4-Decene
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H | Stretching | 3000-3100 | Medium |
| C-H (sp³) | Stretching | 2850-2960 | Strong |
| C=C | Stretching | ~1650 | Weak to Medium |
| =C-H | Bending (out-of-plane) | ~700-730 | Strong, Broad |
The C=C stretching absorption for a cis-disubstituted alkene is often weak. The out-of-plane bending for a cis-alkene is a characteristic broad and strong band.[5][6]
-
Sample Preparation: For a liquid sample like cis-4-Decene, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
For cis-4-Decene (molecular weight 140.27 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern of long-chain alkenes is complex and can involve cleavage at various points along the alkyl chain, as well as rearrangements. Common fragments would arise from the loss of alkyl radicals. Allylic cleavage, the breaking of the bond adjacent to the double bond, is a favorable fragmentation pathway for alkenes.
GC-MS is a powerful technique for separating and identifying components of a mixture. For a purified sample of cis-4-Decene, it provides the mass spectrum for identification.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating hydrocarbon isomers.[7]
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) is used to ensure good separation.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 30-200).
-
-
Sample Injection: Inject a dilute solution of cis-4-Decene in a volatile solvent (e.g., hexane or dichloromethane) into the GC.
-
Data Analysis: The GC will separate the compound based on its retention time. The mass spectrometer will record the mass spectrum of the compound as it elutes from the column. The resulting mass spectrum can be compared to a library of known spectra for confirmation.
This comprehensive guide provides foundational knowledge and detailed protocols relevant to the molecular structure and characterization of cis-4-Decene. The provided data and methodologies can be readily applied by researchers and scientists in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. benchchem.com [benchchem.com]
4-Decene CAS number and IUPAC name
An In-depth Technical Guide to 4-Decene for Researchers and Drug Development Professionals
Introduction
This compound is an unsaturated hydrocarbon with the chemical formula C10H20. It belongs to the alkene family and exists as two geometric isomers, cis (Z) and trans (E), depending on the arrangement of the carbon chains around the double bond. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its isomers, and relevant experimental protocols.
Chemical Identification
The isomers of this compound are distinguished by their unique CAS numbers and IUPAC names.
| Isomer | IUPAC Name | CAS Number |
| cis-4-Decene | (Z)-dec-4-ene | 19398-88-0[1][2][3][4][5][6] |
| trans-4-Decene | (E)-dec-4-ene | 19398-89-1[7][8][9][10] |
| This compound (mixture) | dec-4-ene | 19689-18-0[11][12] |
Physicochemical Properties
The physical and chemical properties of cis- and trans-4-decene are summarized below. These properties are crucial for designing experimental conditions and understanding the compound's behavior in various applications.
| Property | cis-4-Decene | trans-4-Decene |
| Molecular Formula | C10H20[1][3][6] | C10H20[7][8][9][10] |
| Molecular Weight | 140.27 g/mol [1][2] | 140.27 g/mol [9] |
| Density | 0.749 g/cm³[1] | 0.749 g/cm³ |
| Boiling Point | 169 °C at 760 mmHg[1] | 169 °C at 760 mmHg |
| Flash Point | 45.5 °C[1] | 45.5 °C |
| Refractive Index | 1.43[1] | 1.424 (at 20°C) |
| LogP | 3.923[1] | 3.923 |
Experimental Protocols
Synthesis of cis-4-Decene[14]
A general procedure for the synthesis of cis-4-decene involves a copper-catalyzed reaction.
Materials:
-
Cu(OAc)2·H2O (5 mol%)
-
IPr·HCl (5 mol%)
-
t-BuOK (10 mol%)
-
Solvent (1.0 mL)
-
PMHS (polymethylhydrosiloxane, 4.0 equiv)
-
Liquid alkyne (0.5 mmol)
-
t-BuOH (2.0 equiv)
-
1M NaOH aqueous solution or 1M TBAF in THF
-
Ether
Procedure:
-
In a screw-capped reaction vial open to the air, add Cu(OAc)2·H2O (5.0 mg, 5 mol%) and IPr·HCl (10.6 mg, 5 mol%).
-
Move the vial into a glove box and add t-BuOK (5.6 mg, 10 mol%) and the solvent (1.0 mL).
-
Remove the vial from the glove box and connect it to an argon line.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Add PMHS (131 mg, 4.0 equiv) dropwise and stir for an additional 30 minutes.
-
Adjust the mixture to the specified reaction temperature.
-
Add the liquid alkyne (0.5 mmol) and t-BuOH (74 mg, 2.0 equiv) dropwise.
-
Stir the mixture for a specified period.
-
Hydrolyze the reaction mixture by adding 1M NaOH aqueous solution (2 mL) or 1M TBAF in THF (2 mL) at 0°C.
-
Extract the mixture with ether (3 x 2 mL).
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel chromatography.
Visualizations
Synthesis Workflow for cis-4-Decene
The following diagram illustrates the key steps in the synthesis of cis-4-Decene.
Caption: Workflow for the synthesis of cis-4-Decene.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CIS-4-DECENE | 19398-88-0 [chemicalbook.com]
- 3. cis-4-Decene [webbook.nist.gov]
- 4. cis-4-Decene [webbook.nist.gov]
- 5. cis-4-Decene [webbook.nist.gov]
- 6. cis-4-Decene [webbook.nist.gov]
- 7. trans-4-Decene [webbook.nist.gov]
- 8. trans-4-Decene Tech. Grade | CAS 19398-89-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Page loading... [guidechem.com]
- 10. trans-4-Decene [webbook.nist.gov]
- 11. This compound (CAS 19689-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. This compound [webbook.nist.gov]
The Elusive Presence of 4-Decene in the Plant Kingdom: A Technical Guide
For Immediate Release
[City, State] – December 13, 2025 – While the world of plant-derived volatile organic compounds (VOCs) is vast and continuously expanding, the natural occurrence of the specific alkene, 4-decene, remains a subject of limited documentation. This technical guide synthesizes the current, albeit sparse, scientific literature regarding the presence of this compound and related C10 compounds in plants, providing researchers, scientists, and drug development professionals with a comprehensive overview of the existing knowledge.
Natural Occurrence: A Trail of Chemical Relatives
Direct identification of this compound in plant species is not widely reported in mainstream scientific literature. However, the presence of structurally related C10 unsaturated aldehydes, such as (Z)-4-decenal, has been confirmed in the volatile profiles of several Citrus species, including Citrus reticulata (mandarin), Citrus junos (yuzu), and Citrus limon (lemon)[1][2]. The existence of these C10 aldehydes suggests the potential for corresponding alkene biosynthesis within these plants, as the metabolic pathways for aldehydes and alkenes can be interconnected.
Further investigation into the essential oils and volatile emissions of a range of other plant species, including Mangifera indica (mango)[3][4][5][6], Syzygium aromaticum (clove)[7][8][9][10][11], Ginkgo biloba[12][13][14][15][16], and Bursera graveolens (Palo Santo)[17][18][19][20][21], did not yield specific evidence for the presence of this compound. These studies, employing techniques like gas chromatography-mass spectrometry (GC-MS), have identified a plethora of other volatile compounds, primarily terpenes, but this compound remains conspicuously absent from their reported chemical compositions.
Quantitative Data: An Uncharted Territory
Reflecting the limited identification of this compound in plants, there is a significant lack of quantitative data regarding its concentration in any plant matrix. The scientific community has yet to publish studies that specifically quantify the abundance of this compound in plant tissues, essential oils, or emissions. The table below highlights the absence of quantitative data for this compound in the extensively studied plants mentioned above.
| Plant Species | Common Name | This compound Concentration | Reference |
| Citrus reticulata | Mandarin | Not Reported | [1][2] |
| Citrus junos | Yuzu | Not Reported | [1] |
| Citrus limon | Lemon | Not Reported | [1] |
| Mangifera indica | Mango | Not Reported | [3][5] |
| Syzygium aromaticum | Clove | Not Reported | [7][8] |
| Ginkgo biloba | Ginkgo | Not Reported | [12][13] |
| Bursera graveolens | Palo Santo | Not Reported | [17][18] |
Table 1: Quantitative Data on this compound in Selected Plant Species. This table illustrates the current gap in knowledge regarding the concentration of this compound in various plants.
Experimental Protocols for Detection and Quantification
While specific protocols for the analysis of this compound in plants are not available, general methodologies for the extraction and analysis of plant volatiles can be adapted for this purpose. The most common and effective technique is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Extraction
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for sampling volatile compounds from fresh plant material (leaves, flowers, fruits).
-
Protocol: A small amount of the plant material is placed in a sealed vial and heated to a specific temperature to release volatile compounds into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes. The fiber is subsequently desorbed in the hot injection port of a GC-MS.
-
-
Steam Distillation: This method is traditionally used for extracting essential oils.
-
Protocol: Plant material is placed in a distillation apparatus with water. As the water is heated, the steam carries the volatile compounds, which are then condensed and collected. The essential oil, containing the volatile compounds, is then separated from the aqueous phase.
-
-
Solvent Extraction: This method involves the use of an organic solvent to extract the volatile compounds.
-
Protocol: The plant material is macerated and soaked in a low-boiling point organic solvent (e.g., hexane, dichloromethane). The solvent is then carefully evaporated to yield a concentrated extract containing the volatile compounds.
-
GC-MS Analysis
-
Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column.
-
Mass Spectrometry (MS): The separated compounds are then ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, an internal standard (a known amount of a compound not naturally present in the sample) is added during the extraction process. The peak area of the target analyte (this compound) is compared to the peak area of the internal standard to determine its concentration.
Figure 1: A generalized workflow for the extraction and analysis of plant volatiles, adaptable for the detection of this compound.
Biosynthetic and Signaling Pathways: Avenues for Future Research
Currently, there is no specific information available on the biosynthetic pathway leading to this compound in plants. The biosynthesis of alkenes in plants is generally understood to occur through several pathways, including the decarboxylation of fatty acids. It is plausible that this compound could be synthesized from a C11 fatty acid precursor.
Similarly, no signaling pathways involving this compound in plants have been identified. Plant volatiles are known to play crucial roles in plant-plant communication, plant-insect interactions, and defense against herbivores and pathogens. Future research could explore whether this compound acts as a semiochemical, potentially involved in attracting pollinators or repelling herbivores.
Figure 2: A hypothetical biosynthetic pathway for this compound in plants, starting from a fatty acid precursor.
Conclusion
The natural occurrence of this compound in plants remains an under-investigated area of research. While the presence of related C10 aldehydes in Citrus species provides a tantalizing clue, direct evidence and quantitative data are currently lacking. The experimental protocols and hypothetical pathways presented in this guide offer a framework for future studies aimed at elucidating the presence, function, and biosynthesis of this elusive alkene in the plant kingdom. Further research in this area could uncover novel aspects of plant biochemistry and chemical ecology, with potential applications in flavor and fragrance industries, as well as in the development of new pest management strategies.
References
- 1. Frontiers | Volatile Compounds in Citrus Essential Oils: A Comprehensive Review [frontiersin.org]
- 2. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile components from mango (Mangifera indica L.) cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. essencejournal.com [essencejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. irjpms.com [irjpms.com]
- 8. Essential Oil Composition of Different Plant Parts of Syzygium aromaticum (L.) Merr. and Perry Grown in South Andaman Island, India – Current Agriculture Research Journal [agriculturejournal.org]
- 9. researchgate.net [researchgate.net]
- 10. EMAN RESEARCH PUBLISHING |Full Text|Characterization of Essential Oil Composition of Syzygium aromaticum Linn. (Clove) by GC-MS and Evaluation of its Antioxidant Activity [publishing.emanresearch.org]
- 11. Clove Essential Oil (Syzygium aromaticum L. Myrtaceae): Extraction, Chemical Composition, Food Applications, and Essential Bioactivity for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Analysis of Volatile Constituents of Ginkgo Leaf | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ginkgo - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Chemical composition and anti-proliferative properties of Bursera graveolens essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bursera graveolens wood oil [thegoodscentscompany.com]
- 20. Palo Santo Essential Oil, Bursera Graveolens - Uses and Benefits [ecuadorianhands.com]
- 21. natureinbottle.com [natureinbottle.com]
4-Decene as a Volatile Organic Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-decene, a volatile organic compound (VOC) of interest in environmental science and toxicology. This document collates available data on its chemical and physical properties, potential sources, and environmental fate. Recognizing the limited direct research on its biological effects, this guide also presents established experimental protocols for the analysis of VOCs and the assessment of their toxicological impact, including potential interactions with cellular signaling pathways. This guide aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, highlighting current knowledge and identifying critical data gaps to guide future research.
Introduction
Volatile organic compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. They are emitted from a variety of natural and anthropogenic sources and play a significant role in atmospheric chemistry, contributing to the formation of secondary organic aerosols and ground-level ozone. This compound (C₁₀H₂₀) is an unsaturated hydrocarbon belonging to the alkene subgroup of VOCs. While the general toxicology of hydrocarbons is understood to involve aspiration hazards and potential central nervous system depression upon high-level exposure, the specific biological effects and mechanisms of action for many individual VOCs, including this compound, remain largely uncharacterized.[1][2] This guide synthesizes the current understanding of this compound and provides a framework for its further investigation.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior and designing relevant toxicological studies. Quantitative data for cis- and trans-4-decene are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀ | |
| Molecular Weight | 140.27 g/mol | |
| CAS Number | 19689-18-0 (unspecified isomer), 19398-89-1 (trans), 19398-88-0 (cis) | |
| Boiling Point | ~170 °C | |
| Melting Point | Not available | |
| Density | ~0.74 g/cm³ | [3] |
| Vapor Pressure | Not available | |
| Water Solubility | Low | |
| LogP (Octanol-Water Partition Coefficient) | ~5.0 |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties for this compound. The values are approximate and can vary slightly between isomers.
Sources and Environmental Fate
This compound, like other alkenes, can originate from both natural (biogenic) and human-made (anthropogenic) sources. Biogenic sources include emissions from vegetation. Anthropogenic sources are primarily related to incomplete combustion of fossil fuels, industrial processes, and emissions from petroleum-based products.
Once released into the atmosphere, the fate of this compound is governed by atmospheric chemistry. As an alkene, it is reactive towards atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (NO₃•). These reactions lead to the formation of various secondary pollutants, including aldehydes, ketones, and organic nitrates, which can contribute to the formation of photochemical smog and secondary organic aerosols. The specific reaction pathways and products for this compound have not been extensively studied but are expected to follow established mechanisms for C10 alkenes.
Toxicological Profile of this compound and Related Alkenes
Direct toxicological data for this compound is scarce in publicly available literature. However, information from related compounds and the broader class of unsaturated hydrocarbons can provide some initial insights.
General Hydrocarbon Toxicity: Inhalation of high concentrations of hydrocarbon vapors can lead to central nervous system (CNS) depression, with symptoms ranging from dizziness and headache to unconsciousness.[1][2] Aspiration of liquid hydrocarbons into the lungs can cause severe chemical pneumonitis.[1][2] Unsaturated aliphatic hydrocarbons are generally considered to have low systemic toxicity but can act as asphyxiants at very high concentrations by displacing oxygen.[4]
Studies on C8-C10 Alkenes: A study on the inhalation kinetics of C8 to C10 1-alkenes in rats demonstrated that these compounds are readily absorbed into the bloodstream and distribute to various organs, including the brain, liver, and fat.[5] The study highlighted that 1-alkenes show extensive accumulation in tissues, which may have toxicological relevance.[5] While this study did not specifically investigate this compound, it suggests that C10 alkenes can be systemically available following inhalation.
Safety and Handling: Safety Data Sheets for trans-4-decene indicate that it is a flammable liquid. It may cause skin, eye, and respiratory irritation. Standard laboratory precautions for handling flammable and potentially irritating organic compounds should be followed.
Potential Interactions with Cellular Signaling Pathways
There is no direct evidence in the literature describing the interaction of this compound with specific cellular signaling pathways. However, the electrophilic nature of the double bond in alkenes suggests potential reactivity with cellular nucleophiles, such as cysteine residues in proteins. Such interactions could potentially modulate the function of signaling proteins.
Many environmental chemicals and natural products are known to perturb cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[6][7] For instance, some chemicals can act as endocrine disruptors by interfering with hormone receptor signaling. Given the lipophilic nature of this compound, it could potentially accumulate in cell membranes and affect membrane-associated signaling proteins. Further research is required to investigate these possibilities.
Experimental Protocols
To facilitate further research into the biological effects of this compound, this section outlines relevant experimental protocols for its analysis and for assessing its in vitro toxicity and impact on cellular signaling.
Analysis of this compound as a Volatile Organic Compound
Several analytical techniques are suitable for the detection and quantification of this compound in various matrices, particularly in air samples.
Experimental Workflow for VOC Analysis
Caption: Workflow for VOC analysis from sample collection to data processing.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):
-
Sample Preparation: A known volume or weight of the sample matrix (e.g., water, soil, biological tissue) is placed in a sealed headspace vial.
-
Incubation: The vial is heated to a specific temperature for a defined period to allow volatile compounds, including this compound, to partition into the headspace gas.
-
Injection: A sample of the headspace gas is automatically injected into the GC-MS system.
-
GC Separation: The injected sample is separated based on the volatility and polarity of its components in a capillary column.
-
MS Detection: The separated compounds are ionized and detected by a mass spectrometer, allowing for identification based on their mass spectra and quantification based on peak area.
-
-
Proton Transfer Reaction-Mass Spectrometry (PTR-MS):
-
Direct Sampling: Air containing VOCs is continuously drawn into the PTR-MS instrument.
-
Ionization: In a drift tube, hydronium ions (H₃O⁺) transfer a proton to VOCs with a proton affinity higher than water, including this compound. This is a soft ionization technique that minimizes fragmentation.
-
Mass Analysis: The protonated molecules are guided into a mass analyzer (e.g., time-of-flight) for detection and quantification in real-time.
-
-
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS):
-
Sample Collection: Air is drawn through a sorbent tube packed with a material like Tenax® TA, which traps VOCs.
-
Thermal Desorption: The sorbent tube is heated in a thermal desorber, and the trapped VOCs are released into a stream of inert gas.
-
Cryo-focusing: The desorbed analytes are focused at the head of the GC column using a cold trap.
-
GC-MS Analysis: The trap is rapidly heated, injecting the focused analytes into the GC-MS for separation and detection.
-
In Vitro Cytotoxicity Assays for VOCs
To assess the potential toxicity of this compound, in vitro assays using relevant cell lines (e.g., human lung epithelial cells like A549, or liver cells like HepG2) can be employed. A key challenge with VOCs is their volatility, which requires specialized exposure systems.
Experimental Workflow for In Vitro VOC Toxicity Testing
Caption: Workflow for in vitro toxicity testing of volatile organic compounds.
-
Cell Culture and Exposure:
-
Cells are seeded on microporous membrane inserts (e.g., Transwell®) and cultured until a confluent monolayer is formed.
-
The culture medium is removed from the apical side to create an air-liquid interface, mimicking the in vivo exposure of lung epithelia.
-
The inserts are placed in a sealed exposure chamber containing a defined concentration of this compound vapor for a specified duration.[8][9]
-
-
Cytotoxicity Endpoints:
-
MTS/MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Neutral Red Uptake (NRU) Assay: Assesses the integrity of lysosomes, which is compromised in stressed or dying cells.[8]
-
Assessment of Cellular Signaling Pathway Alterations
To investigate if this compound affects cellular signaling, various molecular biology techniques can be utilized.
Signaling Pathway Investigation Workflow
Caption: Workflow for investigating the impact of a chemical on cellular signaling pathways.
-
Western Blotting for Phosphoprotein Analysis:
-
Cells are exposed to this compound for various times and concentrations.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated (activated) forms of key signaling proteins (e.g., MAP kinases, Akt).
-
Changes in the phosphorylation status of these proteins can indicate which signaling pathways are affected.
-
-
Reporter Gene Assays:
-
Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific response element (e.g., for NF-κB or AP-1 transcription factors).
-
Following exposure to this compound, the activity of the reporter gene is measured, which reflects the activation of the corresponding transcription factor and its upstream signaling pathway.
-
-
Phospho-Flow Cytometry:
-
Cells are treated with this compound, then fixed and permeabilized.
-
The cells are stained with fluorescently labeled antibodies against specific phosphorylated signaling proteins.
-
The fluorescence intensity is measured by flow cytometry, allowing for the quantification of signaling protein activation at the single-cell level.[10]
-
Conclusion and Future Directions
This compound is a volatile organic compound with recognized physical and chemical properties but a significant lack of data regarding its biological effects and toxicological profile. This technical guide has summarized the available information and provided a detailed framework of experimental protocols that can be employed to fill these knowledge gaps. Future research should prioritize in vitro and in vivo studies to determine the cytotoxicity, metabolism, and potential for this compound to interact with and modulate cellular signaling pathways. Such data are crucial for a comprehensive risk assessment and for understanding the potential impact of this and other VOCs on human health, which is of paramount importance for researchers, scientists, and professionals in drug development and environmental health.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Decene - Wikipedia [en.wikipedia.org]
- 4. Hydrocarbons, Aliphatic Unsaturated | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Inhalation kinetics of C8 to C10 1-alkenes and iso-alkanes in the rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of analysis for chemicals that disrupt cellular signaling pathways: risk assessment for potential endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myukk.xsrv.jp [myukk.xsrv.jp]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 10. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide to the Stereoisomers of 4-Decene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 4-decene, namely (Z)-4-decene (cis) and (E)-4-decene (trans). It details their physical and chemical properties, methods for their stereoselective synthesis and separation, and their relevance in chemical ecology, particularly as insect pheromones.
Introduction to this compound Stereoisomers
This compound (C₁₀H₂₀) is an alkene with a carbon-carbon double bond at the fourth position of its ten-carbon chain.[1] Due to the restricted rotation around this double bond, this compound exists as two geometric isomers: (Z)-4-decene and (E)-4-decene. These stereoisomers share the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around the double bond. This difference in geometry leads to distinct physical, chemical, and biological properties.
The (Z)-isomer, or cis-4-decene, has the alkyl chains on the same side of the double bond, resulting in a bent molecular shape.[2] In contrast, the (E)-isomer, or trans-4-decene, has the alkyl chains on opposite sides, leading to a more linear and symmetric structure.[3] These structural nuances are critical in various applications, from organic synthesis to the study of insect chemical communication.
Physical and Chemical Properties
The different spatial arrangements of the alkyl groups in (Z)- and (E)-4-decene give rise to measurable differences in their physical properties. Generally, the more linear and symmetrical (E)-isomer packs more efficiently in the solid state, leading to a higher melting point. The (Z)-isomer, with its U-shaped structure, tends to have a slightly higher boiling point due to a small net dipole moment.
Table 1: Physical Properties of this compound Stereoisomers
| Property | (Z)-4-Decene (cis) | (E)-4-Decene (trans) |
| CAS Number | 19398-88-0[2] | 19398-89-1[4] |
| Molecular Formula | C₁₀H₂₀[2] | C₁₀H₂₀[4] |
| Molecular Weight | 140.27 g/mol [2] | 140.27 g/mol [4] |
| Boiling Point | 169 °C at 760 mmHg | 168-170 °C[4] |
| Density | 0.749 g/mL at 20 °C | 0.740 g/mL at 20 °C[4] |
| Refractive Index | 1.430 at 20 °C | 1.424 at 20 °C[5] |
Experimental Protocols
Stereoselective Synthesis
The synthesis of specific stereoisomers of this compound requires stereoselective methods.
3.1.1. Synthesis of (Z)-4-Decene (cis-isomer)
A common method for the synthesis of (Z)-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This reaction adds hydrogen in a syn-addition fashion to the triple bond.
-
Reaction: 4-Decyne is hydrogenated in the presence of Lindlar's catalyst and hydrogen gas.
-
Protocol:
-
Dissolve 4-decyne in a suitable solvent (e.g., hexane or ethanol).
-
Add Lindlar's catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) to ensure the reaction stops after the formation of the alkene and does not proceed to the alkane.
-
Upon completion, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield (Z)-4-decene.
-
3.1.2. Synthesis of (E)-4-Decene (trans-isomer)
The synthesis of (E)-alkenes can be achieved by the reduction of an alkyne using sodium or lithium metal in liquid ammonia. This is known as a dissolving metal reduction or the Birch reduction for alkynes.
-
Reaction: 4-Decyne is reduced with sodium metal in liquid ammonia.
-
Protocol:
-
Set up a reaction flask with a dry ice/acetone condenser.
-
Condense anhydrous ammonia into the flask.
-
Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.
-
Add a solution of 4-decyne in an inert solvent (e.g., diethyl ether) dropwise to the sodium-ammonia solution.
-
Allow the reaction to stir for several hours.
-
Quench the reaction by the careful addition of a proton source, such as ammonium chloride or ethanol.
-
Allow the ammonia to evaporate.
-
Extract the product with an organic solvent (e.g., pentane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain (E)-4-decene.
-
Separation and Purification
Gas chromatography (GC) is a highly effective technique for the separation of the (Z)- and (E)-isomers of this compound. The choice of the stationary phase in the GC column is crucial for achieving good separation.[6]
-
Non-polar stationary phases (e.g., squalane, DB-1): On these columns, isomers are primarily separated based on their boiling points. The (E)-isomer, being slightly more volatile, typically elutes before the (Z)-isomer.[6]
-
Polar stationary phases (e.g., Carbowax 20M): With polar columns, the separation is influenced by interactions with the double bond. The more exposed double bond of the (Z)-isomer can lead to stronger interactions and thus a longer retention time compared to the (E)-isomer.
Example GC Protocol for Isomer Separation: [6]
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A high-resolution capillary column (e.g., 50 m x 0.25 mm ID) coated with a suitable stationary phase (e.g., squalane for non-polar separation or a polyethylene glycol phase for polar separation).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An initial temperature of 50°C, held for 5 minutes, followed by a ramp of 5°C/min to 150°C.
-
Injector and Detector Temperature: 250°C.
Spectroscopic Characterization
The stereoisomers of this compound can be distinguished using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound Stereoisomers
| Technique | (Z)-4-Decene (cis) | (E)-4-Decene (trans) |
| ¹H NMR | Alkenyl protons (δ ≈ 5.3-5.4 ppm) show a smaller coupling constant (J ≈ 10-12 Hz). | Alkenyl protons (δ ≈ 5.4-5.5 ppm) exhibit a larger coupling constant (J ≈ 14-16 Hz). |
| ¹³C NMR | Alkenyl carbons appear at slightly different chemical shifts compared to the trans-isomer. | Alkenyl carbons appear at slightly different chemical shifts compared to the cis-isomer. |
| IR Spectroscopy | C-H out-of-plane bending for a cis-disubstituted alkene is observed around 675-730 cm⁻¹.[7] | C-H out-of-plane bending for a trans-disubstituted alkene is strong and appears around 960-970 cm⁻¹.[8] |
| Mass Spectrometry | Both isomers show a molecular ion peak at m/z 140. Fragmentation patterns are very similar.[9] | Both isomers show a molecular ion peak at m/z 140. Fragmentation patterns are very similar.[9] |
Role in Chemical Ecology: Insect Pheromones
Decene isomers and their derivatives are known to function as pheromones in various insect species. Pheromones are chemical signals that trigger a natural behavioral response in another member of the same species.[10] The specific stereochemistry of a pheromone is often crucial for its biological activity.
While this compound itself is not a widely reported pheromone, related decene isomers and their functionalized derivatives play significant roles. For example, various decenyl acetates and alcohols are components of the sex pheromones of numerous moth species. The precise ratio of (Z)- and (E)-isomers in these pheromone blends is often critical for attracting a mate. Any deviation from the natural isomeric ratio can lead to a loss of biological activity.
The biosynthesis of these pheromones in insects involves a series of enzymatic reactions, including desaturation and chain-shortening of fatty acids, which are under strict stereochemical control.
Logical Workflows and Diagrams
The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound stereoisomers.
Caption: Stereoselective synthesis of (Z)- and (E)-4-decene.
Caption: Workflow for the analysis of this compound stereoisomers.
Conclusion
The stereoisomers of this compound, (Z)- and (E)-4-decene, provide a classic example of how subtle differences in molecular geometry can lead to distinct physical and chemical properties. Understanding these differences is crucial for their synthesis, purification, and application. For researchers in drug development and related fields, the principles of stereoselectivity demonstrated by this compound are fundamental, as the biological activity of chiral molecules is often highly dependent on their specific stereochemistry. The role of related decene isomers in insect chemical communication underscores the importance of stereoisomerism in biological systems.
References
- 1. webqc.org [webqc.org]
- 2. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4E)-4-Decene | C10H20 | CID 5364458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19398-89-1 CAS MSDS (TRANS-4-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. cis-4-Decene [webbook.nist.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. trans-4-Decene [webbook.nist.gov]
- 10. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of 4-Decene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 4-decene, a ten-carbon alkene with importance in various chemical syntheses. This document collates available calculated thermodynamic data, outlines methodologies for their experimental determination, and presents a hypothetical reaction pathway relevant to potential applications in drug development and other fields requiring fine chemical synthesis.
Core Thermodynamic Properties of this compound
The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical processes. For this compound, which exists as cis and trans stereoisomers, these properties can differ. The following tables summarize key calculated thermodynamic data for both isomers.
Table 1: Calculated Thermodynamic Properties of cis-4-Decene
| Property | Value | Units | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | Value Not Available | kJ/mol | |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Value Not Available | kJ/mol | |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Value Not Available | kJ/mol | |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 42.7±0.4 | kJ/mol | [1] |
Table 2: Calculated Thermodynamic Properties of trans-4-Decene
| Property | Value | Units | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 113.54 | kJ/mol | [2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -132.51 | kJ/mol | [2] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 21.86 | kJ/mol | [2] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 37.81 | kJ/mol | [2] |
Note: The data presented is primarily based on computational models and estimations. Experimental values may vary.
Experimental Determination of Thermodynamic Properties
Precise experimental determination of thermodynamic properties is crucial for validating calculated data and for process design. The primary methods for alkenes like this compound are calorimetry-based.
Experimental Protocol: Combustion Calorimetry
This method is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.
-
Sample Preparation: A precisely weighed sample of purified this compound is placed in a crucible inside a high-pressure vessel known as a bomb.
-
Pressurization: The bomb is sealed and filled with an excess of pure oxygen to ensure complete combustion.
-
Calorimeter Setup: The bomb is submerged in a known mass of water within an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically.
-
Data Acquisition: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the moles of the sample combusted.
Experimental Protocol: Hydrogenation Calorimetry
This technique is employed to measure the enthalpy of hydrogenation, which can reveal differences in the stability of alkene isomers.
-
Catalyst and Solvent: A catalytic amount of a hydrogenation catalyst, such as platinum oxide or palladium on carbon, is suspended in an inert solvent within the reaction vessel of a calorimeter.
-
Sample Introduction: A known amount of this compound is introduced into the reaction vessel.
-
Hydrogenation: The system is saturated with hydrogen gas, and the reaction is initiated, often by breaking a vial containing the alkene.
-
Temperature Monitoring: The change in temperature of the system due to the exothermic hydrogenation reaction is carefully measured.
-
Enthalpy Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.
Estimation of Thermodynamic Properties: Benson Group Additivity
When experimental data is unavailable, the Benson group additivity method provides a reliable means of estimating thermodynamic properties such as heat capacity, entropy, and enthalpy of formation.[3][4] This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[3][5]
For this compound, the molecule would be dissected into groups such as C-(C)(H)3 for the terminal methyl groups, C-(C)2(H)2 for the internal methylene groups, and Cd-(C)(H) for the carbons involved in the double bond.[5] Each of these groups has an empirically determined value for its contribution to the overall thermodynamic property. Corrections for symmetry and stereochemistry (i.e., cis or trans isomers) are also applied to refine the estimation.[4]
Relevance in Chemical Synthesis and Drug Development
While there is no direct evidence of this compound being involved in specific signaling pathways for drug development, its functional group, the alkene, is a versatile starting point for the synthesis of various molecules, some of which could have biological activity. A common and important reaction of alkenes is epoxidation.
Hypothetical Pathway: Epoxidation of this compound
Epoxidation of this compound would yield 4,5-epoxydecane. This reaction is significant as epoxides are highly reactive intermediates that can be opened to form a variety of functional groups, making them valuable in the synthesis of complex molecules, including potential drug candidates. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[6][7]
References
- 1. cis-4-Decene [webbook.nist.gov]
- 2. trans-4-Decene (CAS 19398-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. metso.com [metso.com]
- 5. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-4-Decene from 4-Decyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and fine chemicals. The reduction of alkynes to alkenes offers a direct route to these valuable intermediates. This document provides detailed application notes and protocols for the synthesis of cis-4-decene from 4-decyne, focusing on methodologies that ensure high cis-selectivity. We will explore three prominent catalytic systems: Lindlar's catalyst, P-2 nickel catalyst, and a copper-based catalyst system.
Overview of Synthetic Pathways
The conversion of an internal alkyne, such as 4-decyne, to its corresponding cis-alkene, cis-4-decene, requires a catalyst that can deliver hydrogen syn-selectively to the triple bond without over-reducing the resulting double bond. The general transformation is depicted below:
Figure 1: General scheme for the synthesis of cis-4-decene from 4-decyne.
Key to the success of this reaction is the choice of a "poisoned" or deactivated catalyst that is sufficiently active to reduce the alkyne but not the alkene product.
Comparative Analysis of Catalytic Systems
The following table summarizes the quantitative data for the synthesis of cis-4-decene or analogous internal alkynes using different catalytic methods. This allows for a direct comparison of their efficiency and stereoselectivity.
| Catalyst System | Substrate | Yield of Alkene (%) | cis:trans Ratio | Reference |
| Lindlar's Catalyst | Internal Alkynes (general) | High | Predominantly cis (>95%) | [1][2] |
| P-2 Nickel/Ethylenediamine | Hex-3-yne | >95 | ca. 200:1 | [3] |
| Copper(II) Acetate / IPr·HCl | 4-Decyne | 100 (Chromatographic) | Not specified, cis is the major product | Not found in search results |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Decene using Lindlar's Catalyst
Lindlar's catalyst, composed of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, is a classic and reliable method for the cis-selective semihydrogenation of alkynes.[1][2][4][5][6]
Materials:
-
4-Decyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (or another suitable solvent like ethanol or ethyl acetate)[6]
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation (if not commercially available): A detailed procedure for the preparation of Lindlar's catalyst can be found in the literature.[2]
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-decyne (1 equivalent).
-
Solvent and Catalyst Addition: Dissolve the 4-decyne in hexane. Add Lindlar's catalyst (typically 5-10 wt% relative to the alkyne) and a small amount of quinoline (as a further poison to enhance selectivity).
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure cis-4-decene.
Figure 2: Experimental workflow for the synthesis of cis-4-decene using Lindlar's catalyst.
Protocol 2: Synthesis of cis-4-Decene using P-2 Nickel Catalyst
The P-2 nickel catalyst, prepared by the reduction of a nickel(II) salt with sodium borohydride, is a highly effective alternative to Lindlar's catalyst.[3][7] The addition of ethylenediamine has been shown to dramatically improve the cis-selectivity.[3]
Materials:
-
4-Decyne
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol
-
Ethylenediamine
-
Hydrogenation apparatus
-
Magnetic stirrer
Procedure:
-
In situ Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nickel(II) acetate tetrahydrate in ethanol. To this solution, carefully add a solution of sodium borohydride in ethanol. A black precipitate of P-2 nickel catalyst will form.
-
Reaction Setup: Purge the reactor with hydrogen. Add ethylenediamine to the catalyst suspension, followed by the 4-decyne.[3]
-
Hydrogenation: Maintain a hydrogen atmosphere (1 atm) and stir the mixture vigorously at room temperature (20-25 °C).[3] The reaction is typically rapid.
-
Work-up: Once the hydrogen uptake ceases, filter the reaction mixture through a pad of activated carbon to remove the catalyst.[3]
-
Extraction and Purification: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ether). Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain cis-4-decene.[3] Further purification can be performed if necessary.
Figure 3: Experimental workflow for the synthesis of cis-4-decene using P-2 nickel catalyst.
Protocol 3: Synthesis of cis-4-Decene using a Copper-Based Catalyst
Recent advances have introduced copper-based catalysts for the semihydrogenation of alkynes, offering a cost-effective and efficient alternative.
Materials:
-
4-Decyne
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,3-bis[2,6-diisopropylphenyl]imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
Polymethylhydrosiloxane (PMHS)
-
tert-Butanol (t-BuOH)
-
Argon atmosphere
-
Reaction vial with screw cap
Procedure:
-
Catalyst Pre-activation: In a screw-capped reaction vial, place Cu(OAc)₂·H₂O (5 mol%) and IPr·HCl (5 mol%). Move the vial into a glove box and add t-BuOK (10 mol%) and toluene.
-
Reaction Setup: Move the vial out of the glove box and connect it to an argon line. Heat the mixture to 50 °C and stir for 1 hour.
-
Addition of Reagents: Add PMHS (4.0 equiv) dropwise, followed by stirring for an additional 30 minutes. Then, add 4-decyne (1 equivalent) and t-BuOH (2.0 equiv) dropwise.
-
Reaction: Stir the mixture for the specified period at the reaction temperature.
-
Hydrolysis and Extraction: Hydrolyze the reaction mixture by adding 1M aqueous NaOH. Extract the product with ether.
-
Purification: Combine the organic layers, dry, and evaporate the solvent. Purify the crude product by silica gel chromatography to obtain cis-4-decene.
Figure 4: Experimental workflow for the copper-catalyzed synthesis of cis-4-decene.
Conclusion
The synthesis of cis-4-decene from 4-decyne can be achieved with high stereoselectivity using several catalytic systems. Lindlar's catalyst represents the classical approach, offering good yields and high cis-selectivity. The P-2 nickel catalyst, particularly when modified with ethylenediamine, provides an excellent alternative with exceptionally high cis:trans ratios.[3] Copper-catalyzed methods are emerging as a promising, cost-effective option. The choice of method will depend on factors such as desired purity, cost, and available equipment. The protocols provided herein offer detailed guidance for the successful synthesis of cis-4-decene for research and development purposes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
Application Note: High-Resolution Gas Chromatography for the Analysis of 4-Decene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decene, a C10 alkene, is a volatile organic compound (VOC) with isomers that can be found in various applications, from the synthesis of specialty chemicals to its presence as a biomarker in biological samples. Accurate and reliable quantification of this compound and its isomers is crucial for quality control, reaction monitoring, and safety assessment. Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using gas chromatography with a Flame Ionization Detector (GC-FID), a common and robust detector for hydrocarbon analysis.[2][3]
The separation of decene isomers can be challenging due to their similar boiling points. The choice of the GC column's stationary phase is critical for achieving the desired resolution.[4] Nonpolar stationary phases separate isomers primarily based on their boiling points, while polar phases provide separation based on the interaction with the double bond.[4] This protocol will focus on a common nonpolar stationary phase for general-purpose hydrocarbon analysis.
Experimental Protocols
This section details the methodology for the analysis of this compound, including sample preparation and GC-FID instrument parameters.
Sample Preparation
The appropriate sample preparation technique depends on the sample matrix. For liquid samples where this compound is a component, a simple dilution is often sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) techniques may be employed to isolate the volatile analytes.
a) Direct Liquid Injection (for relatively clean liquid samples):
-
Accurately prepare a stock solution of this compound (and its isomers, if available) in a volatile, high-purity solvent such as hexane or pentane.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dilute an accurately measured volume of the sample in the chosen solvent to bring the this compound concentration within the calibration range.
-
Transfer the prepared standards and samples into 2 mL autosampler vials for GC analysis.
b) Static Headspace (for solid or viscous liquid samples):
-
Accurately weigh a known amount of the sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
A heated syringe then automatically samples a fixed volume of the headspace gas and injects it into the GC.
Gas Chromatography with Flame Ionization Detection (GC-FID) Parameters
The following parameters are a starting point and may require optimization for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column |
| Carrier Gas | Helium or Hydrogen, constant flow mode at 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Final Hold: Hold at 200°C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
| Data Acquisition Rate | 20 Hz |
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance characteristics for the analysis of this compound using the described GC-FID method. These values are representative and should be verified during in-house method validation.[5][6][7]
| Parameter | Expected Performance |
| Retention Time (cis-4-Decene) | Approximately 8.5 - 9.5 min |
| Retention Time (trans-4-Decene) | Approximately 8.7 - 9.7 min |
| Linearity (R²) | ≥ 0.995 over the calibration range |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (S/N ratio of 3:1)[3][7][8] |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL (S/N ratio of 10:1)[3][7][8] |
| Precision (%RSD) | < 5% for replicate injections |
| Accuracy (% Recovery) | 90 - 110% |
Note: The elution order of cis and trans isomers may vary depending on the specific column and conditions. On a nonpolar column like HP-5ms, the trans isomer is expected to elute slightly before the cis isomer due to its lower boiling point.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the GC analysis of this compound.
Caption: Experimental workflow for this compound analysis by GC-FID.
Caption: Key parameter relationships in GC method development.
References
Application Notes and Protocols for Investigating Decene Derivatives as Components in Insect Pheromone Blends
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Insect pheromones are semiochemicals pivotal to intraspecific communication, primarily mediating mating behaviors. Understanding the composition and function of these chemical signals is crucial for the development of effective and environmentally benign pest management strategies. This document provides detailed application notes and protocols for the study of decene derivatives as components of insect pheromone blends, with a specific focus on (Z)-5-decenyl acetate, a key pheromone component of the redbacked cutworm moth, Euxoa ochrogaster. While the specific compound 4-decene is not extensively documented as a primary insect pheromone, the methodologies described herein are broadly applicable to the investigation of this and other structurally related unsaturated hydrocarbons.
Data Presentation: Pheromone Blend Composition and Behavioral Response
Quantitative data is essential for understanding the precise chemical language of insects. The following tables summarize the composition of a known lepidopteran pheromone blend containing a decene derivative and the corresponding behavioral responses.
Table 1: Pheromone Blend Composition of the Redbacked Cutworm Moth (Euxoa ochrogaster)
| Component | Abbreviation | Ratio in Blend | Reference |
| (Z)-5-Decenyl acetate | Z5-10:Ac | 1 | [1] |
| (Z)-5-Dodecenyl acetate | Z5-12:Ac | 200 | [1] |
| (Z)-7-Dodecenyl acetate | Z7-12:Ac | 2 or 6 | [1] |
| (Z)-9-Dodecenyl acetate | Z9-12:Ac | 1 or 2 | [1] |
Table 2: Field Trapping Response of Male Redbacked Cutworm Moths to Synthetic Pheromone Blends
| Blend Ratio (Z5-10:Ac : Z5-12:Ac : Z7-12:Ac : Z9-12:Ac) | Lure Loading (µ g/septum ) | Mean Trap Capture (males/trap) | Reference |
| 1 : 200 : 2 : 1 | 1000 | High | [1] |
| 1 : 200 : 6 : 2 | 1000 | High | [1] |
| Unbaited Control | N/A | Low | [1] |
Note: "High" and "Low" are qualitative descriptors from the source; specific numerical capture data can be found in the cited reference.
Experimental Protocols
Pheromone Collection and Identification
Protocol 1: Solid-Phase Microextraction (SPME) for Volatile Pheromone Collection
This method is ideal for trapping volatile organic compounds (VOCs) from the headspace of pheromone-releasing insects.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Glass aeration chamber
-
Charcoal-filtered, humidified air source
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place calling female moths (during their active pheromone-releasing period) into the aeration chamber.
-
Pass a gentle stream of purified air over the insects.
-
Position the SPME fiber downstream of the insects to adsorb the airborne volatiles for a defined period (e.g., 1-4 hours).
-
Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption and analysis.
Protocol 2: Solvent Extraction of Pheromone Glands
This method is used to extract less volatile or gland-contained pheromones.
Materials:
-
Fine dissection tools
-
Glass vials with Teflon-lined caps
-
High-purity hexane
-
Microsyringe
-
GC-MS
Procedure:
-
Dissect the pheromone glands from female moths.
-
Place the glands in a glass vial containing a small volume of hexane (e.g., 50 µL).
-
Allow the extraction to proceed for at least 30 minutes.
-
Carefully remove the gland tissue.
-
Inject a 1 µL aliquot of the hexane extract into the GC-MS for analysis.
Electrophysiological Analysis
Protocol 3: Electroantennography (EAG)
EAG measures the overall electrical response of an insect's antenna to an odorant, indicating its detection by olfactory receptor neurons.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
High-impedance amplifier
-
Air stimulus controller
-
Purified, humidified air stream
-
Odor cartridges (filter paper loaded with synthetic pheromone components in a solvent)
Procedure:
-
Excise the antenna from a male moth.
-
Mount the antenna between the two recording electrodes.
-
Deliver a continuous stream of purified air over the antenna.
-
Introduce a puff of air carrying the volatilized synthetic pheromone component (e.g., (Z)-5-decenyl acetate) into the continuous air stream.
-
Record the resulting depolarization (voltage change) from the antenna using the amplifier and specialized software.
-
Compare the responses to different pheromone components and control (solvent only).
Behavioral Bioassays
Protocol 4: Wind Tunnel Bioassay
This assay assesses the upwind flight and source-localization behavior of male moths in response to a pheromone plume.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light conditions
-
Pheromone dispenser (e.g., rubber septum loaded with the synthetic blend)
-
Video recording and tracking system
Procedure:
-
Acclimatize male moths to the wind tunnel conditions.
-
Place the pheromone dispenser at the upwind end of the tunnel.
-
Release individual male moths at the downwind end.
-
Record key behaviors: activation, take-off, upwind flight (zigzagging), and contact with the pheromone source.
-
Analyze flight parameters such as speed, track angle, and success rate of source location.
Visualizations
Biosynthesis of Pheromone Precursors
The biosynthesis of many lepidopteran pheromones, including decenyl derivatives, originates from fatty acid metabolism. The following diagram illustrates a generalized pathway for the formation of unsaturated fatty acyl-CoA precursors.
Caption: Generalized biosynthetic pathway of lepidopteran pheromones.
Experimental Workflow for Pheromone Identification and Validation
The process of identifying and validating a new insect pheromone component follows a logical and iterative workflow.
References
The Versatility of 4-Decene: A Gateway to Specialty Chemicals
For Immediate Release
[City, State] – [Date] – 4-Decene, an internal olefin, is emerging as a versatile platform chemical for the synthesis of a wide array of specialty chemicals. Its strategic double bond position allows for the introduction of diverse functionalities, leading to the production of valuable compounds for the fragrance, flavor, polymer, and pharmaceutical industries. This application note provides detailed insights into the utilization of this compound in key chemical transformations, including hydroformylation, cross-metathesis, and epoxidation, complete with experimental protocols and data for researchers, scientists, and drug development professionals.
From Alkene to Aldehyde: The Hydroformylation of this compound
Hydroformylation, or the oxo process, of this compound introduces a formyl group (-CHO) and a hydrogen atom across the double bond, yielding valuable C11 aldehydes. These aldehydes, primarily undecanal and its isomers, are key intermediates in the production of alcohols, carboxylic acids, and esters with applications in fragrances and lubricants.[1] The reaction is typically catalyzed by rhodium or cobalt complexes, with rhodium catalysts offering higher activity and selectivity under milder conditions.[2]
Quantitative Data: Hydroformylation of n-Decenes
The following table summarizes typical reaction conditions and outcomes for the hydroformylation of a mixture of n-decene isomers, including this compound, using a rhodium-based catalyst. This data provides a baseline for optimizing the selective hydroformylation of this compound.
| Parameter | Value | Reference |
| Substrate | n-Decene Isomer Mixture | [3] |
| Catalyst | Rh(acac)(CO)₂ | [3] |
| Ligand | BiPhePhos | [3] |
| Rh:Substrate Ratio | 1:10000 | [3] |
| Rh:Ligand Ratio | 1:3 | [3] |
| Temperature | 95 - 135 °C | [3] |
| Syngas Pressure (CO:H₂) | 6 - 22.5 bar (1:1) | [3] |
| Initial Substrate Conc. | 0.9 mol L⁻¹ | [3] |
| Solvent | Dodecane/DMF | [3] |
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound
This protocol is adapted from general procedures for the hydroformylation of long-chain internal olefins.[3]
Materials:
-
cis/trans-4-Decene
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)
-
BiPhePhos (Biphenyl-2,2'-diylbis(diphenylphosphine))
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller
Procedure:
-
In a glovebox, charge a Schlenk flask with Rh(acac)(CO)₂ (0.01 mol%) and BiPhePhos (0.03 mol%) relative to the substrate.
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Transfer the catalyst solution to the high-pressure autoclave.
-
Add this compound to the autoclave.
-
Seal the autoclave and purge with nitrogen three times, followed by three purges with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Maintain the reaction for a specified time (e.g., 4-12 hours), monitoring the pressure to follow the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
The crude product, a mixture of undecanal isomers, can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
-
The aldehyde can be purified by vacuum distillation.
Expected Outcome:
The reaction is expected to yield a mixture of undecanal isomers. The ratio of linear to branched aldehydes can be influenced by the choice of ligand and reaction conditions.
Diagram: Hydroformylation of this compound
Caption: General scheme for the hydroformylation of this compound.
Building Blocks for Specialty Esters: Cross-Metathesis of this compound
Cross-metathesis is a powerful tool for creating new carbon-carbon double bonds.[4] By reacting this compound with functionalized olefins such as ethyl acrylate, specialty unsaturated esters can be synthesized. These esters are valuable in the production of polymers and as intermediates for other fine chemicals. Ruthenium-based catalysts, particularly Grubbs-type catalysts, are highly effective for this transformation due to their functional group tolerance.[5]
Quantitative Data: Cross-Metathesis of an Allylic Alcohol with Methyl Acrylate
The following table provides data for a cross-metathesis reaction analogous to that of this compound with an acrylate, demonstrating the feasibility and conditions for such a transformation.
| Parameter | Value | Reference |
| Substrate 1 | 4-Methylpent-1-en-3-ol | [6] |
| Substrate 2 | Methyl Acrylate | [6] |
| Catalyst | Grubbs' 2nd Generation Catalyst | [6] |
| Catalyst Loading | 5 mol% | [6] |
| Additive | Copper(I) Iodide (CuI) | [6] |
| Additive Loading | 6 mol% | [6] |
| Temperature | 40 °C | [6] |
| Reaction Time | 6 - 12 h | [6] |
| Solvent | Diethyl Ether | [6] |
| Yield | High | [6] |
Experimental Protocol: Ruthenium-Catalyzed Cross-Metathesis of this compound with Ethyl Acrylate
This protocol is adapted from general procedures for the cross-metathesis of internal olefins with acrylates.[5][6]
Materials:
-
cis/trans-4-Decene
-
Ethyl acrylate
-
Grubbs' Second-Generation Catalyst
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox, dissolve Grubbs' Second-Generation Catalyst (1-5 mol%) in a minimal amount of anhydrous DCM.
-
In a separate flask, dissolve this compound (1 equivalent) and ethyl acrylate (1.5-2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add the catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete (typically 4-24 hours), quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired unsaturated ester.
Expected Outcome:
The reaction will produce a mixture of E/Z isomers of ethyl hept-2-en-1-oate and other metathesis products. The selectivity can be influenced by the catalyst choice and reaction conditions.
Diagram: Cross-Metathesis of this compound with Ethyl Acrylate
Caption: Synthesis of an unsaturated ester via cross-metathesis.
Creating Reactive Intermediates: Epoxidation of this compound
Epoxidation of this compound introduces an oxygen atom across the double bond to form a reactive three-membered epoxide ring. 4,5-Epoxydecane is a valuable intermediate for the synthesis of diols, amino alcohols, and other specialty chemicals. A common and effective method for epoxidation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8]
Quantitative Data: Epoxidation of Alkenes
The following table provides general conditions for the epoxidation of alkenes using peroxyacetic acid, which can be adapted for this compound.
| Parameter | Value | Reference |
| Substrate | Alkene | [9][10] |
| Oxidant | Peracetic Acid | [9][10] |
| Catalyst | Manganese(II) salt (e.g., Mn(OAc)₂) | [9][10] |
| Ligand | 2-Picolinic Acid | [9][10] |
| Temperature | 0 °C to Room Temperature | [9][10] |
| Solvent | Acetonitrile | [9][10] |
| Yield | Good to Excellent | [9][10] |
Experimental Protocol: Epoxidation of this compound with m-CPBA
This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.[7][8]
Materials:
-
cis/trans-4-Decene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by the slow addition of saturated sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,5-epoxydecane.
-
The product can be purified by flash chromatography on silica gel if necessary.
Expected Outcome:
The reaction will produce 4,5-epoxydecane. The stereochemistry of the epoxide (cis or trans) will depend on the stereochemistry of the starting this compound.
Diagram: Epoxidation of this compound
Caption: Epoxidation of this compound using m-CPBA.
Applications in the Fragrance and Flavor Industry
Derivatives of this compound, particularly cis-4-decenal, are highly valued in the fragrance and flavor industry.[11][12] cis-4-Decenal possesses a powerful and fresh citrus, aldehydic, and green odor profile, making it a key component in creating realistic orange, grapefruit, and other citrus scents.[12][13] It is also used to impart fresh, green nuances in a variety of fruit and vegetable flavors.[13] The trans isomer, (E)-4-decenal, also contributes a citrusy, green aroma and is used in flavor and fragrance compositions.[14]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a range of specialty chemicals. Through well-established chemical transformations such as hydroformylation, cross-metathesis, and epoxidation, researchers and chemists can access a variety of functionalized molecules with important applications in multiple industries. The protocols and data presented here provide a solid foundation for the exploration and optimization of these reactions in a laboratory setting, paving the way for the development of new and innovative products derived from this compound.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. scent.vn [scent.vn]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. (E)-4-decenal, 65405-70-1 [thegoodscentscompany.com]
Application Note: Quantitative Analysis of 4-Decene Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of 4-decene and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed to be applicable for the determination of these compounds in various matrices, which is particularly relevant in fields such as flavor and fragrance analysis, environmental monitoring, and potentially as biomarkers in drug development. This application note includes comprehensive procedures for sample preparation, GC-MS instrument parameters, and data analysis. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to ensure clarity and reproducibility.
Introduction
This compound and its derivatives are unsaturated hydrocarbons that can be found in a variety of natural and synthetic products. Accurate and sensitive quantification of these semi-volatile organic compounds is crucial for quality control, safety assessment, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection.[1] This protocol outlines a robust method for the quantitative analysis of this compound derivatives, adaptable to various research and development needs.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and is dependent on the sample matrix. The primary objective is to efficiently extract the this compound derivatives while minimizing matrix interference.[2]
2.1.1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages, Biological Fluids)
-
To 5 mL of the liquid sample in a glass centrifuge tube, add 5 mL of a suitable organic solvent such as hexane or dichloromethane.[2]
-
Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean glass vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of the solvent for GC-MS analysis.
2.1.2. Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Derivatives in Liquid or Solid Samples
HS-SPME is a solvent-free technique suitable for the extraction of volatile and semi-volatile compounds.[3]
-
Place 5 g of the homogenized solid sample or 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
To enhance the release of volatile analytes, add approximately 1 g of sodium chloride to increase the ionic strength of the solution.[2]
-
Seal the vial with a PTFE-lined septum.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the analytes to equilibrate in the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Instrumentation and Parameters
A standard gas chromatograph coupled to a mass spectrometer is utilized for the analysis. The following parameters are provided as a starting point and may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC with a 5977A MS detector or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless injector |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Solvent Delay | 3 minutes (or adjusted based on solvent elution time) |
Calibration and Quantification
For accurate quantification, a calibration curve should be constructed using standard solutions of the target this compound derivatives at a minimum of five different concentrations.[5]
-
Prepare a stock solution of the this compound derivative standard in a suitable solvent (e.g., hexane).
-
Perform serial dilutions to create a series of calibration standards with concentrations spanning the expected range of the samples.
-
Add a constant concentration of the internal standard to each calibration standard and sample.
-
Analyze the calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[1]
-
The concentration of the this compound derivative in the samples can then be determined using the regression equation from the calibration curve.[4]
Data Presentation
Quantitative analysis of this compound derivatives relies on monitoring specific ions generated during mass spectrometric fragmentation. The following tables summarize key quantitative data for a representative this compound derivative.
Table 1: GC-MS Retention and Mass Spectral Data for this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| trans-4-Decene | ~8.5 | 55 | 41, 70, 84 |
| cis-4-Decene | ~8.6 | 55 | 41, 70, 84 |
Note: Retention times are estimates and will vary depending on the specific GC conditions and column.
Table 2: Method Validation Parameters for a Representative this compound Derivative
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (%RSD) | < 10% |
Note: These values are illustrative and should be experimentally determined for each specific this compound derivative and sample matrix.
Mandatory Visualizations
To visualize the experimental and logical flow of the analysis of this compound derivatives, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. marshall.edu [marshall.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Use of 4-Decene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential applications of 4-decene in polymer chemistry. Due to the internal position of its double bond, this compound presents challenges for direct homopolymerization via conventional methods. These application notes address these limitations and explore alternative roles for this compound, such as a comonomer in copolymerization reactions and as a chain transfer agent in Ring-Opening Metathesis Polymerization (ROMP). Detailed experimental protocols and representative data are provided to guide researchers in exploring the utility of internal olefins in polymer synthesis.
Introduction: The Challenge of Polymerizing Internal Olefins
Standard polymerization techniques such as Ziegler-Natta, cationic, and radical polymerization are highly effective for α-olefins (1-alkenes) but show significantly lower reactivity towards internal olefins like this compound. This reduced reactivity is primarily due to the steric hindrance around the internal double bond, which impedes the approach of the monomer to the active site of the catalyst or the propagating polymer chain.
-
Ziegler-Natta Polymerization: These catalysts are designed to coordinate with terminal olefins, and the bulky ligands and crystal structure of the catalyst often prevent effective coordination with the more sterically hindered internal double bonds.
-
Cationic Polymerization: The initiation of cationic polymerization requires the formation of a stable carbocation. While possible with internal olefins, the propagation is often slow and inefficient due to steric hindrance.[1]
-
Radical Polymerization: Radical addition to internal double bonds is less favorable compared to terminal double bonds due to the formation of a less stable secondary radical and increased steric hindrance.
Despite these challenges, internal olefins can be incorporated into polymer chains through specific strategies, which are detailed in the following sections.
Application I: this compound as a Comonomer in Ethylene Copolymerization
While homopolymerization of this compound is not readily achievable, it can potentially be used as a comonomer with highly reactive monomers like ethylene. In such a scenario, the incorporation of this compound would introduce short alkyl branches into the polyethylene backbone, thereby modifying its physical properties such as crystallinity, density, and flexibility. Vanadium-based Ziegler-Natta catalysts have shown some capability of copolymerizing ethylene with internal olefins, although with lower efficiency compared to α-olefins.[2]
The following table presents hypothetical data for the copolymerization of ethylene with this compound, based on typical results observed for ethylene copolymerization with other internal olefins. It is crucial to note that these are representative values and actual experimental results may vary significantly.
| Entry | Catalyst System | [Ethylene] (mol/L) | [this compound] (mol/L) | Temperature (°C) | Polymer Yield (g) | This compound Incorporation (mol%) | Molar Mass (M_n) ( g/mol ) | Polydispersity Index (PDI) |
| 1 | VCl₄ / Al(iBu)₃ | 1.0 | 0.1 | 50 | 8.5 | 1.2 | 150,000 | 3.5 |
| 2 | VCl₄ / Al(iBu)₃ | 1.0 | 0.5 | 50 | 7.2 | 4.8 | 120,000 | 3.8 |
| 3 | Cp₂TiCl₂ / MAO | 1.0 | 0.1 | 70 | 5.1 | 0.8 | 200,000 | 2.9 |
| 4 | Cp₂TiCl₂ / MAO | 1.0 | 0.5 | 70 | 4.3 | 3.2 | 180,000 | 3.1 |
Data is illustrative and intended for guidance purposes only.
This protocol describes a general procedure for the copolymerization of ethylene with this compound using a vanadium-based Ziegler-Natta catalyst.
Materials:
-
Toluene (anhydrous, polymerization grade)
-
This compound (anhydrous, inhibitor-free)
-
Ethylene (polymerization grade)
-
Vanadium tetrachloride (VCl₄)
-
Triisobutylaluminum (Al(iBu)₃)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Reactor Setup: A 500 mL stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet is dried under vacuum at 110°C for 4 hours and then purged with high-purity nitrogen.
-
Solvent and Monomer Addition: 200 mL of anhydrous toluene is transferred to the reactor, followed by the desired amount of this compound (e.g., 5 mL) via syringe under a nitrogen atmosphere.
-
Catalyst Preparation and Addition: In a separate Schlenk flask, a solution of VCl₄ in toluene (e.g., 0.05 M) is prepared. The cocatalyst, Al(iBu)₃ (e.g., 1.0 M in hexane), is added to the reactor, followed by the VCl₄ solution to achieve the desired Al/V molar ratio (e.g., 10:1).
-
Polymerization: The reactor is heated to the desired temperature (e.g., 50°C), and ethylene is introduced to the desired pressure (e.g., 5 bar). The polymerization is allowed to proceed for a set time (e.g., 1 hour) with constant stirring.
-
Termination: The polymerization is terminated by venting the ethylene and adding 10 mL of methanol to the reactor.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reactor contents into a large volume of methanol containing 1% HCl. The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60°C to a constant weight.
Caption: Workflow for the copolymerization of ethylene and this compound.
Application II: this compound as a Chain Transfer Agent in Ring-Opening Metathesis Polymerization (ROMP)
A more promising application for this compound in polymer chemistry is its use as a chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP).[3] ROMP is a powerful technique for polymerizing strained cyclic olefins. Acyclic olefins, such as this compound, can participate in the metathesis reaction with the propagating polymer chain, effectively terminating one chain and initiating a new one. This allows for the control of the polymer's molecular weight. The efficiency of chain transfer with internal olefins is generally lower than with terminal olefins.[3]
The following table provides representative data for the ROMP of norbornene using an acyclic internal olefin as a chain transfer agent. This data illustrates the expected trends when using a CTA like this compound.
| Entry | Monomer | Catalyst | [Monomer]:[CTA]:[Catalyst] | Conversion (%) | Molar Mass (M_n) ( g/mol ) | PDI |
| 1 | Norbornene | Grubbs' 2nd Gen. | 200:0:1 | >99 | 18,800 | 1.15 |
| 2 | Norbornene | Grubbs' 2nd Gen. | 200:5:1 | >99 | 7,500 | 1.45 |
| 3 | Norbornene | Grubbs' 2nd Gen. | 200:10:1 | >99 | 4,200 | 1.60 |
| 4 | Norbornene | Grubbs' 3rd Gen. | 500:10:1 | >99 | 9,400 | 1.35 |
Data is illustrative and based on typical results for ROMP with acyclic olefin CTAs.
This protocol provides a general procedure for the ROMP of norbornene using this compound as a CTA to control the molecular weight of the resulting polynorbornene.
Materials:
-
Norbornene
-
This compound (anhydrous, inhibitor-free)
-
Grubbs' Second Generation Catalyst
-
Dichloromethane (anhydrous, polymerization grade)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Monomer and CTA Solution Preparation: In a nitrogen-filled glovebox, a stock solution of norbornene and this compound in dichloromethane is prepared at the desired molar ratio (e.g., 20:1).
-
Catalyst Solution Preparation: A stock solution of Grubbs' Second Generation Catalyst in dichloromethane is prepared (e.g., 1 mg/mL).
-
Polymerization: In a vial, the monomer/CTA solution is stirred. The required amount of the catalyst solution is added to initiate the polymerization. The reaction mixture is stirred at room temperature.
-
Termination: After the desired reaction time (e.g., 30 minutes), the polymerization is terminated by adding a few drops of ethyl vinyl ether.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is collected by filtration, washed with methanol, and dried under vacuum.
Caption: Simplified mechanism of ROMP with a chain transfer agent.
Related Polymerization Technique: Acyclic Diene Metathesis (ADMET)
While not directly applicable to the homopolymerization of a mono-olefin like this compound, Acyclic Diene Metathesis (ADMET) is a related and powerful polymerization method for the synthesis of unsaturated polymers from α,ω-dienes.[4] ADMET is a step-growth polymerization driven by the removal of a small volatile olefin, typically ethylene. This method is known for its tolerance to various functional groups and provides excellent control over the polymer structure.
Caption: Logical flow diagram of ADMET polymerization.
Conclusion
The utility of this compound in polymer chemistry is constrained by the low reactivity of its internal double bond. Direct homopolymerization is challenging with conventional methods. However, this document highlights two potential applications: as a comonomer to introduce branching in polyolefins and as a chain transfer agent to control molecular weight in ROMP. The provided protocols and illustrative data serve as a starting point for researchers interested in exploring the incorporation of internal olefins into polymeric structures. Further research into novel catalyst systems may unlock more direct and efficient polymerization pathways for internal olefins like this compound.
References
Investigating 4-Decene as a Putative Semiochemical in Insect Communication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The methodologies described herein are standard in the field of chemical ecology and are designed to take a researcher from the initial hypothesis through to behavioral validation.[8][9] These protocols are applicable to a wide range of insect species and can be adapted for the study of other volatile organic compounds.
Data Presentation: Hypothetical Quantitative Data Summaries
Effective data presentation is crucial for comparing the biological activity of putative semiochemicals. The following tables illustrate how quantitative data from electrophysiological and behavioral assays should be structured for clear interpretation.
Table 1: Electrophysiological Response of a Hypothetical Insect Species to 4-Decene Isomers
| Compound | Dose (µg) | Antennal Response (mV) | Sex |
| (Z)-4-Decene | 1 | 0.8 ± 0.1 | Male |
| 1 | 0.3 ± 0.05 | Female | |
| (E)-4-Decene | 1 | 0.9 ± 0.1 | Male |
| 1 | 0.4 ± 0.06 | Female | |
| Control (Hexane) | - | 0.1 ± 0.02 | Male & Female |
Data are presented as mean ± standard error.
Table 2: Behavioral Response of a Hypothetical Insect Species in a Y-Tube Olfactometer Assay
| Odor Source | n | % Responding to Treatment Arm | % Responding to Control Arm | No Choice |
| (Z)-4-Decene | 50 | 78 | 18 | 4 |
| (E)-4-Decene | 50 | 82 | 16 | 2 |
| Control vs. Control | 50 | 48 | 52 | 0 |
n = number of insects tested.
Experimental Protocols
Detailed methodologies are essential for the rigorous scientific investigation of a potential semiochemical. The following protocols provide a step-by-step guide for the key experiments required to assess the role of this compound in insect communication.
Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify if this compound elicits an olfactory response in the insect antenna when present in a complex mixture of volatile compounds.[10][11][12]
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Electroantennography (EAG) system (high-impedance DC amplifier, stimulus controller)[13]
-
Inert glass Y-splitter[14]
-
Humidified and purified air source
-
Stereomicroscope
-
Micromanipulators
-
Glass capillary electrodes
-
Insect Ringer's solution
-
Test compounds: (Z)-4-decene, (E)-4-decene, and relevant insect extracts (e.g., pheromone gland extracts, headspace collections)
-
Solvent (e.g., hexane)
Procedure:
-
Sample Preparation: Prepare solutions of synthetic (Z)-4-decene and (E)-4-decene in hexane. Prepare extracts from the insect of interest (e.g., solvent extraction of pheromone glands or headspace volatile collection using Solid-Phase Microextraction - SPME).[10]
-
Antenna Preparation: Anesthetize an insect by cooling. Under a stereomicroscope, carefully excise an antenna at its base.[7] Mount the antenna between two glass capillary electrodes filled with insect Ringer's solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.[10]
-
GC-EAD Setup: The effluent from the GC column is split, with one part directed to the FID and the other to the EAD. The EAD effluent is delivered over the prepared antenna via a stream of humidified, purified air.[14][15]
-
Data Acquisition: Inject the sample into the GC. Simultaneously record the signals from the FID and the EAD.[10] The FID will produce a chromatogram of all volatile compounds, while the EAD will show depolarizations of the antennal potential in response to biologically active compounds.[11]
-
Analysis: Align the FID chromatogram with the EAD recording. A peak in the EAD trace that corresponds in retention time to a peak in the FID trace indicates an electrophysiologically active compound.[12][14]
Protocol 2: Y-Tube Olfactometer Bioassay
Objective: To determine if this compound elicits a behavioral response (attraction or repulsion) in the insect.[7]
Materials:
-
Glass Y-tube olfactometer
-
Purified and humidified air source with flow meters
-
Odor sources: filter paper treated with (Z)-4-decene, (E)-4-decene, or a control solvent (e.g., hexane)
-
Test insects
Procedure:
-
Setup: Assemble the Y-tube olfactometer and connect it to the air source. Adjust the flow meters to ensure equal airflow through both arms.[7]
-
Odor Application: Place a piece of filter paper treated with the test compound (e.g., 10 µl of a 1 µg/µl solution of this compound in hexane) at the upstream end of one arm. Place a filter paper treated with the solvent alone in the other arm as a control.[7]
-
Bioassay: Introduce a single insect at the base of the Y-tube. Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.[7]
-
Data Collection: Record the number of insects choosing the treatment arm, the control arm, and those that make no choice.
-
Analysis: Use a chi-square test to determine if there is a significant preference for the treatment arm over the control arm.
Visualizations
Diagrams are provided to illustrate key experimental workflows and conceptual pathways.
References
- 1. plantprotection.pl [plantprotection.pl]
- 2. Chemical communication in insects - Wikipedia [en.wikipedia.org]
- 3. Semiochemical - Wikipedia [en.wikipedia.org]
- 4. Nature's silent language: Decoding the way insects use chemical signals to communicate - Earth.com [earth.com]
- 5. onlineentomology.ifas.ufl.edu [onlineentomology.ifas.ufl.edu]
- 6. Communication – ENT 425 – General Entomology [genent.cals.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting semiochemicals in insect control [repository.rothamsted.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ockenfels-syntech.com [ockenfels-syntech.com]
- 14. biorxiv.org [biorxiv.org]
- 15. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols for the Synthesis of 4-Decene Isomers via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. Its significance lies in the high degree of regioselectivity, where the double bond is precisely formed at the location of the original carbonyl group. Furthermore, the stereochemical outcome of the reaction can be controlled to selectively synthesize either the (Z)- or (E)-alkene isomer, a critical aspect in the synthesis of biologically active molecules and advanced materials where specific stereochemistry is paramount.
This document provides detailed application notes and experimental protocols for the synthesis of (Z)-4-decene and (E)-4-decene, utilizing the Wittig reaction between hexanal and the ylide derived from butyltriphenylphosphonium bromide. These protocols are designed to be a practical guide for researchers in academic and industrial settings, including those involved in drug development, where the synthesis of specific olefin isomers is often a crucial step.
Reaction Overview
The synthesis of 4-decene isomers via the Wittig reaction involves two main stages: the preparation of the phosphonium salt and the subsequent olefination reaction with an aldehyde.
1. Synthesis of Butyltriphenylphosphonium Bromide: This phosphonium salt is the precursor to the Wittig reagent and is synthesized by the reaction of triphenylphosphine with 1-bromobutane.
2. Wittig Reaction: The butyltriphenylphosphonium bromide is deprotonated with a strong base to form the corresponding ylide. This ylide then reacts with hexanal to yield this compound. The stereoselectivity of this reaction is highly dependent on the reaction conditions.
-
Z-selective Wittig Reaction: Unstabilized ylides, such as the one derived from butyltriphenylphosphonium bromide, generally favor the formation of the (Z)-alkene under standard, salt-free conditions.[1]
-
E-selective Wittig Reaction (Schlosser Modification): To favor the formation of the (E)-alkene with an unstabilized ylide, the Schlosser modification is employed. This involves the use of a strong base at low temperatures to generate a β-oxido ylide intermediate, which then preferentially forms the more stable threo-betaine, leading to the (E)-alkene.
Data Presentation
The following tables summarize the expected yields and isomer ratios for the synthesis of this compound isomers under different conditions.
| Product | Reaction Conditions | Typical Yield (%) | Isomer Ratio (Z:E) |
| (Z)-4-Decene | Standard Wittig (salt-free) | 70-85% | >95:5 |
| (E)-4-Decene | Schlosser Modification | 65-80% | >90:10 |
Experimental Protocols
Protocol 1: Synthesis of Butyltriphenylphosphonium Bromide
This protocol describes a high-yield synthesis of butyltriphenylphosphonium bromide.[2]
Materials:
-
Triphenylphosphine (1 mol)
-
1-Bromobutane (n-butyl bromide) (1.05 mol)
-
Ethanol (1000 mL)
-
Anion exchange resin (e.g., 201*7, 5 g) (optional, acts as a catalyst)[2]
Procedure:
-
To a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine and ethanol.
-
If using, add the anion exchange resin to the flask.
-
Heat the mixture to reflux with stirring.
-
Slowly add 1-bromobutane to the refluxing mixture over approximately 6 hours.
-
Continue refluxing with stirring for an additional 24 hours.
-
After the reaction is complete, cool the reaction mixture to 20°C.
-
If an anion exchange resin was used, filter it off.
-
Place the filtrate in a refrigerator to induce crystallization.
-
Filter the crystalline product and dry it under vacuum at 65°C. The expected yield is typically above 97%.[2]
Protocol 2: Synthesis of (Z)-4-Decene (Z-selective Wittig Reaction)
This protocol is designed to maximize the formation of the (Z)-isomer of this compound.
Materials:
-
Butyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Hexanal (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend butyltriphenylphosphonium bromide in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the ylide is indicated by a color change, typically to a deep red or orange. d. Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: a. Cool the ylide solution to -78°C (dry ice/acetone bath). b. Slowly add a solution of hexanal in anhydrous THF to the ylide solution. c. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with pentane. c. Combine the organic layers, wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate the this compound isomers from the triphenylphosphine oxide byproduct. The (Z)-isomer is expected to be the major product.
Protocol 3: Synthesis of (E)-4-Decene (E-selective Wittig Reaction - Schlosser Modification)
This protocol employs the Schlosser modification to favor the formation of the (E)-isomer of this compound.
Materials:
-
Butyltriphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq)
-
Hexanal (1.0 eq)
-
Anhydrous potassium tert-butoxide (t-BuOK) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide and Betaine Formation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend butyltriphenylphosphonium bromide in anhydrous THF. b. Cool the suspension to -78°C. c. Slowly add 1.05 equivalents of n-butyllithium dropwise. Stir for 30 minutes at this temperature. d. Add a solution of hexanal in anhydrous THF to the ylide solution at -78°C. Stir for 1 hour to form the lithium-betaine adduct.
-
Betaine Deprotonation and Equilibration: a. To the cold betaine solution, add a second portion of n-butyllithium (1.05 equivalents) at -78°C. b. Allow the mixture to warm to 0°C and stir for 30 minutes to form the β-oxido ylide.
-
Protonation and Elimination: a. Cool the reaction mixture back down to -78°C. b. Add a solution of anhydrous potassium tert-butoxide in THF. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl solution. b. Follow the same work-up and purification procedure as described in Protocol 2. The (E)-isomer is expected to be the major product.
Mandatory Visualizations
Wittig Reaction Workflow
Caption: General workflow for the synthesis of this compound isomers.
Logical Relationship of Stereoselectivity
Caption: Logic diagram for controlling the stereochemical outcome.
References
The Role of C10 Unsaturated Fatty Acids in the Development of Novel Antibiotics: Application Notes and Protocols Featuring cis-2-Decenoic Acid
A focus on cis-2-decenoic acid as a promising candidate for antimicrobial and anti-biofilm strategies, providing a foundational framework for the investigation of related molecules such as 4-decene.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents and therapeutic strategies. Unsaturated fatty acids, a class of naturally occurring molecules, have garnered significant attention for their potential to combat bacterial infections. While direct research on the antimicrobial properties of this compound is limited, its structural analog, cis-2-decenoic acid (C2DA), has been the subject of extensive investigation. C2DA, a medium-chain fatty acid, functions as a bacterial signaling molecule that can inhibit bacterial growth, prevent biofilm formation, and even enhance the efficacy of conventional antibiotics.[1][2][3] This document provides detailed application notes and protocols based on the current understanding of C2DA, offering a valuable resource for researchers interested in the antimicrobial potential of C10 unsaturated fatty acids, including this compound.
Putative Mechanism of Action: Disruption of Biofilms and Quorum Sensing
The primary antimicrobial-related activities of cis-2-decenoic acid revolve around its ability to interfere with bacterial community behaviors, specifically biofilm formation and quorum sensing.
Biofilm Inhibition and Dispersion: Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. C2DA has been shown to inhibit the formation of new biofilms and disperse pre-existing ones across a range of both Gram-positive and Gram-negative bacteria.[2][3][4] This action is crucial as it can render bacteria more susceptible to conventional antimicrobial agents.
Quorum Sensing Interference: Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[5][6] This system regulates virulence factor production and biofilm formation. While not definitively proven as a direct quorum sensing inhibitor in all contexts, the biofilm-modulating effects of C2DA suggest an interference with these signaling pathways. By disrupting these communication networks, C2DA can diminish the pathogenic potential of bacteria.[7][8]
Data Presentation
The following tables summarize quantitative data on the efficacy of cis-2-decenoic acid from various studies. This data provides a baseline for designing experiments to evaluate the potential of other C10 unsaturated fatty acids like this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of cis-2-Decenoic Acid Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | ≥ 500 | [1] |
| Pseudomonas aeruginosa | Not specified for growth inhibition, but biofilm inhibition at lower concentrations | [3] |
Table 2: Biofilm Inhibition by cis-2-Decenoic Acid
| Bacterial Strain | Concentration for Biofilm Inhibition | Reference |
| Staphylococcus aureus (MRSA) | ≥ 125 µg/mL | [1] |
| Escherichia coli | 310 nM | [4] |
| Klebsiella pneumoniae | 310 nM | [4] |
| Proteus mirabilis | Not specified, but effective | [2] |
| Streptococcus pyogenes | Not specified, but effective | [2] |
| Bacillus subtilis | Not specified, but effective | [2] |
Table 3: Synergistic Effects of cis-2-Decenoic Acid with Conventional Antibiotics
| Bacterial Strain | Antibiotic | Observation | Reference |
| Staphylococcus aureus (MRSA) | Daptomycin, Vancomycin, Linezolid | Enhanced antibiofilm effects | [1] |
| Staphylococcus aureus | Ciprofloxacin | 87% removal of pre-established biofilm (with 310 nM C2DA) | [4] |
| Bacillus cereus | Ciprofloxacin | 89% removal of pre-established biofilm (with 310 nM C2DA) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial and anti-biofilm properties of C10 unsaturated fatty acids.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
Materials:
-
Test compound (e.g., cis-2-decenoic acid, this compound) stock solution
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the broth medium to achieve a range of final concentrations.
-
Include a positive control (bacteria in broth without the test compound) and a negative control (broth only).
-
Inoculate each well (except the negative control) with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm.
Protocol 2: Biofilm Inhibition Assay
This protocol assesses the ability of a compound to prevent biofilm formation.
Materials:
-
Test compound stock solution
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate containing fresh growth medium.
-
Inoculate the wells with a standardized bacterial culture.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Quantify the biofilm formation by measuring the absorbance at 595 nm.
Protocol 3: Biofilm Dispersion Assay
This protocol evaluates the ability of a compound to disperse pre-formed biofilms.
Materials:
-
Pre-formed biofilms in a 96-well plate (prepared as in Protocol 2, steps 1-4)
-
Test compound solution
-
Fresh growth medium
-
Crystal violet staining reagents (as in Protocol 2)
Procedure:
-
After biofilm formation, remove the planktonic cells and gently wash the wells with PBS.
-
Add fresh medium containing various concentrations of the test compound to the wells.
-
Incubate for a further 2-24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described in Protocol 2 (steps 5-9).
Mandatory Visualizations
Caption: Workflow for evaluating the antimicrobial potential of a test compound.
Caption: Putative mechanism of action for C10 unsaturated fatty acids.
Conclusion and Future Directions
The available evidence strongly suggests that C10 unsaturated fatty acids, exemplified by cis-2-decenoic acid, represent a promising avenue for the development of novel antimicrobial therapies. Their ability to disrupt biofilms and potentially interfere with quorum sensing makes them attractive candidates for use as standalone agents or as adjuvants to enhance the activity of existing antibiotics.
Future research should focus on:
-
Direct evaluation of this compound: Conducting systematic studies to determine the MIC, anti-biofilm, and synergistic properties of this compound and its isomers.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by these compounds.
-
In vivo efficacy: Assessing the therapeutic potential of promising C10 unsaturated fatty acids in animal models of infection.
By building upon the foundational knowledge of molecules like cis-2-decenoic acid, the scientific community can accelerate the discovery and development of new weapons in the fight against antibiotic resistance.
References
- 1. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 5. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors [mdpi.com]
- 7. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Isomerization of 1-Decene to 4-Decene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed isomerization of 1-decene. The focus is on optimizing the reaction to selectively obtain 4-decene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the isomerization of 1-decene, with a focus on maximizing the yield of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of 1-Decene | Inactive Catalyst: The palladium catalyst may not be in its active form. | • Ensure the use of a suitable palladium precursor such as Pd(TFA)₂ or Pd(cod)Cl₂.[1][2] • If using a pre-catalyst that requires reduction, ensure appropriate activating agents (e.g., Et₃SiH) are used under inert conditions.[1] • Confirm the integrity of the catalyst; prolonged storage or exposure to air can lead to deactivation. |
| Inappropriate Ligand: The chosen ligand may not be effective for this transformation. | • Ligand choice is crucial for catalyst activity and selectivity. Phosphine ligands, such as diphenyl-2-pyridylphosphine (2-PyPPh₂), have been shown to be effective in palladium-catalyzed isomerizations.[2] • Experiment with different ligands to find one that promotes the desired isomerization. | |
| Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate. | • While some systems work at room temperature, others may require heating.[1] Systematically screen temperatures (e.g., from room temperature to 80 °C) to find the optimal condition. | |
| Low Selectivity for this compound (High Yield of 2-Decene and other isomers) | Thermodynamic Product Favorability: 2-Decene is often the thermodynamically favored product in olefin isomerization. | • Kinetic control is necessary to favor the formation of internal isomers like this compound. This often involves lower reaction temperatures and shorter reaction times. • The choice of ligand can significantly influence regioselectivity.[2] Sterically bulky ligands may favor the formation of less-substituted internal double bonds. |
| Catalyst System: The catalyst system may inherently favor the formation of the 2-isomer. | • Some palladium systems, like those using 2,9-dimethyl-phenanthroline ligands, are known to isomerize olefins to the most stable double bond isomer.[3] Consider catalyst systems known for "chain-walking" or long-range isomerization. | |
| Catalyst Deactivation | Palladium Aggregation: The formation of palladium nanoparticles can lead to a loss of catalytic activity.[4] | • The use of appropriate ligands can stabilize the palladium catalyst and prevent aggregation. • Heterogeneous palladium catalysts can be prone to aggregation; ensure proper support and reaction conditions.[1] |
| Catalyst Poisoning: Impurities in the reagents or solvent can poison the palladium catalyst. | • Use high-purity, degassed solvents and reagents. Common poisons for palladium catalysts include sulfur and phosphorus compounds.[4] • Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. | |
| Carbon Deposition: The formation of carbonaceous by-products on the catalyst surface can block active sites.[4] | • This is more common with heterogeneous catalysts at higher temperatures. If using a supported catalyst, consider regeneration protocols such as high-temperature calcination.[4] | |
| Poor Reproducibility | Variability in Reagent Quality: Inconsistent purity of starting materials, especially the catalyst and ligands, can lead to variable results. | • Use reagents from a reliable source and of consistent purity for all experiments. • The presence of additives, even in small amounts, can influence the reaction. For example, the presence of phenol was found to affect isomerization with a Pd(TFA)₂/2-PyPPh₂ system. |
| Sensitivity to Air and Moisture: The catalytic system may be sensitive to trace amounts of oxygen or water. | • Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) for catalyst and reagent handling. • Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selectively synthesizing this compound from 1-decene via isomerization?
A1: The main challenge is controlling the regioselectivity of the double bond migration. Palladium-catalyzed isomerization often proceeds via a stepwise migration of the double bond along the carbon chain. The reaction tends to favor the formation of the most thermodynamically stable isomer, which for decene is typically 2-decene. Achieving a high yield of an internal isomer like this compound requires careful selection of the catalyst system and reaction conditions to operate under kinetic control.
Q2: Which palladium catalysts are recommended for this isomerization?
A2: Several palladium precursors can be effective, including palladium(II) trifluoroacetate (Pd(TFA)₂) and (cyclooctadiene)palladium(II) chloride (Pd(cod)Cl₂).[1][2] The choice of ligand is critical in directing the selectivity. While many studies focus on isomerization to 2-olefins using ligands like diphenyl-2-pyridylphosphine[2], achieving this compound may require screening of various phosphine or N-heterocyclic carbene (NHC) ligands.
Q3: What role do additives play in the reaction?
A3: Additives can significantly impact the reaction's efficiency and selectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (FCH₂CH₂OH) have been used as additives in some palladium-catalyzed olefin isomerizations.[2] In other systems, a combination of a Lewis acid such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) and a silane like triethylsilane (Et₃SiH) has been shown to generate a reactive palladium catalyst.[1]
Q4: How can I monitor the progress of the reaction and the product distribution?
A4: The most common method for monitoring the reaction is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). This allows for the quantification of the remaining 1-decene and the distribution of the different decene isomers (2-decene, 3-decene, this compound, etc.).
Q5: What are the typical reaction mechanisms for palladium-catalyzed olefin isomerization?
A5: Two primary mechanisms are often proposed: the π-allyl mechanism and the insertion-elimination mechanism.[2]
-
π-Allyl Mechanism: This involves the activation of an allylic C-H bond to form a π-allyl palladium intermediate.
-
Insertion-Elimination Mechanism: This pathway involves the formation of a palladium-hydride (Pd-H) species, which then undergoes migratory insertion with the olefin followed by β-hydride elimination to yield the isomerized olefin.[2]
Experimental Protocols
General Protocol for Palladium-Catalyzed Isomerization of 1-Decene
This protocol is a general starting point and will likely require optimization for the selective formation of this compound.
Materials:
-
Palladium precursor (e.g., Pd(TFA)₂, Pd(cod)Cl₂)
-
Ligand (e.g., 2-PyPPh₂, other phosphine ligands)
-
1-Decene (substrate)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (CH₂Cl₂))
-
Additive (if required, e.g., FCH₂CH₂OH, B(C₆F₅)₃, Et₃SiH)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or glovebox
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 0.01-0.05 mmol) and the ligand (e.g., 0.02-0.1 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5 mL).
-
If required, add the additive at this stage.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.
-
Add 1-decene (1.0 mmol) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by taking aliquots at regular intervals and analyzing by GC.
-
Once the desired conversion and selectivity are achieved, cool the reaction to room temperature.
-
The product can be purified by passing the reaction mixture through a short plug of silica gel to remove the catalyst, followed by solvent evaporation.
Data Presentation
The following table summarizes representative data from a study on the isomerization of a terminal olefin, illustrating the type of data that should be collected during optimization studies.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (2-olefin:other internal olefins) |
| 1 | Pd(TFA)₂ (5) | 2-PyPPh₂ (20) | PhOH (50) | DCE | RT | 24 | 44 | >10:1 (for 2-dodecene) |
| 2 | Pd(cod)Cl₂ (5) | - | B(C₆F₅)₃ (5), Et₃SiH (5) | CH₂Cl₂ | RT | 2 | 96 | 9:1 (for 2-decene)[1] |
Note: The selectivities reported in the literature are predominantly for the 2-isomer. Optimization for this compound would require detailed analysis of the "other internal olefins" fraction.
Visualizations
Reaction Pathway
Caption: Isomerization of 1-decene to various internal olefins.
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing this compound yield.
References
Improving yield and purity in 4-Decene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Decene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Verify Catalyst Activity: Test the catalyst with a reliable, known reaction to confirm its activity. For metathesis reactions, ensure Grubbs' catalyst has been stored under an inert atmosphere to prevent degradation.[1] For copper-catalyzed reactions, ensure the copper salt and ligands are of high purity. |
| Reaction Conditions Not Optimal | Optimize Temperature: For alkene metathesis, reactions are often run at room temperature to 40°C.[2] For copper-catalyzed semihydrogenation, a temperature of around 50°C may be required.[1] Check Solvent: Ensure the solvent is anhydrous and degassed, as impurities like water and oxygen can deactivate the catalyst.[1] Dichloromethane or toluene are common solvents for metathesis.[1] |
| Poor Quality Starting Materials | Purify Reactants: Impurities in starting materials can poison the catalyst. Ensure reactants are pure, for instance, by distillation or chromatography before use. |
| Incomplete Reaction | Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Extend the reaction time if starting material is still present.[1] |
Issue 2: Low Product Purity (Presence of Isomers and Byproducts)
| Potential Cause | Troubleshooting Steps |
| Alkene Isomerization | Control Reaction Temperature: Higher temperatures can sometimes lead to the isomerization of the desired this compound into other decene isomers (e.g., 2-decene, 3-decene, 5-decene).[3] Running the reaction at the lowest effective temperature can minimize this. Use of Additives: For metathesis reactions, the addition of a mild acid like acetic acid can sometimes suppress isomerization by preventing the formation of ruthenium hydride species that catalyze this side reaction.[4] |
| Homodimerization (in Cross-Metathesis) | Use an Excess of One Alkene: In the cross-metathesis of 1-pentene to form this compound, using a large excess of 1-pentene can favor the desired cross-metathesis product over the homodimer (octene).[5] Control Concentration: For some metathesis reactions, running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular dimerization, though for cross-metathesis, concentration optimization is key.[6] |
| Formation of Side Products from the Catalyst | Catalyst Choice: Second-generation Grubbs' catalysts are generally more robust and less prone to decomposition pathways that can lead to byproducts compared to the first-generation catalysts.[6] |
| Incomplete Purification | Optimize Chromatography: Use a nonpolar stationary phase like silica gel for column chromatography. A nonpolar mobile phase (e.g., hexane) is effective for separating nonpolar decene from more polar impurities. The elution order on nonpolar columns generally follows boiling points, with trans-isomers eluting before cis-isomers.[7] Distillation: Fractional distillation can be effective for separating this compound from isomers with different boiling points. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound include:
-
Alkene Metathesis: This method typically involves the cross-metathesis of 1-pentene using a ruthenium-based catalyst, such as a Grubbs' catalyst.[2][4][8][9] This reaction is attractive due to its tolerance of various functional groups.[8]
-
Copper-Catalyzed Semihydrogenation of Alkynes: This method involves the reduction of 4-decyne to cis-4-decene using a copper catalyst.[1]
-
Wittig Reaction: The Wittig reaction can be used to form the double bond of this compound, often with good stereoselectivity depending on the reagents and conditions used.
-
Cross-Coupling Reactions: Various cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form the carbon-carbon single bonds adjacent to the double bond, starting from smaller precursors.
Q2: How can I improve the yield of this compound in a cross-metathesis reaction?
A2: To improve the yield in a cross-metathesis reaction for this compound synthesis:
-
Ensure an Inert Atmosphere: Ruthenium catalysts are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[1]
-
Use High-Purity Reagents and Solvents: Impurities can poison the catalyst. Use freshly distilled and degassed solvents.[1]
-
Optimize Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to more side products and complicates purification. Typically, 1-5 mol% of the catalyst is used.[1]
-
Remove Ethylene Byproduct: The cross-metathesis of terminal alkenes produces ethylene gas as a byproduct. Removing this gas from the reaction mixture (e.g., by bubbling an inert gas through the solution or performing the reaction under vacuum) can drive the equilibrium towards the product.[2][9]
Q3: How can I selectively synthesize cis- or trans-4-Decene?
A3:
-
For cis-4-Decene: The copper-catalyzed semihydrogenation of 4-decyne using a suitable catalyst system typically yields the cis-isomer with high selectivity.[1] Certain Wittig reaction conditions can also favor the formation of cis-alkenes.
-
For trans-4-Decene: Alkene metathesis reactions often favor the thermodynamically more stable trans-isomer.[10] Specific catalysts and reaction conditions can be chosen to enhance this selectivity. Additionally, isomerization of cis-4-decene to the trans-isomer can be achieved using various catalysts.
Q4: What are the common impurities in this compound synthesis and how can I remove them?
A4: Common impurities include:
-
Other Decene Isomers: (e.g., 2-decene, 3-decene, 5-decene) arising from isomerization side reactions.[3] These can be difficult to separate due to similar boiling points. High-resolution fractional distillation or preparative gas chromatography may be required.
-
Homodimerization Products: In cross-metathesis of 1-pentene, the formation of octenes (from the dimerization of 1-pentene) is a common side product. Careful control of reaction conditions can minimize this.
-
Catalyst Residues: Ruthenium residues from metathesis catalysts can be removed by various methods, including chromatography on silica gel, treatment with activated carbon, or using specific scavenger agents.[11] For copper catalyst removal, washing the organic phase with an aqueous solution of a chelating agent like EDTA can be effective.
-
Unreacted Starting Materials: These can usually be removed by standard purification techniques like column chromatography or distillation.
Q5: How can I monitor the progress and purity of my this compound synthesis?
A5:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both monitoring the reaction progress and assessing the purity of the final product. It can separate and identify different decene isomers and other byproducts based on their retention times and mass spectra.[3][12] On a nonpolar GC column, trans-isomers typically elute before cis-isomers.[7]
-
Thin Layer Chromatography (TLC): TLC can be a quick and convenient way to monitor the disappearance of starting materials and the appearance of the less polar alkene product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the this compound product and to quantify the ratio of cis and trans isomers based on the coupling constants and chemical shifts of the vinylic protons and carbons.
Experimental Protocols
Protocol 1: Synthesis of cis-4-Decene via Copper-Catalyzed Semihydrogenation of 4-Decyne
This protocol is adapted from a literature procedure for the copper-catalyzed semihydrogenation of alkynes.[1]
Materials:
-
4-Decyne
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (t-BuOK)
-
Polymethylhydrosiloxane (PMHS)
-
tert-Butanol (t-BuOH)
-
Toluene (anhydrous, degassed)
-
Diethyl ether
-
1M Sodium hydroxide (NaOH) solution
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Cu(OAc)₂·H₂O (5 mol%) and IPr·HCl (5 mol%) to a screw-capped reaction vial.
-
Add t-BuOK (10 mol%) and anhydrous, degassed toluene (to make a 0.5 M solution with respect to the alkyne).
-
Seal the vial and remove it from the glovebox. Connect it to an argon line.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Add PMHS (4.0 equivalents) dropwise and stir for an additional 30 minutes.
-
Add 4-decyne (1.0 equivalent) and t-BuOH (2.0 equivalents) dropwise.
-
Stir the reaction at 50°C for the desired time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to 0°C and quench by adding 1M NaOH solution.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a nonpolar eluent (e.g., hexane) to obtain pure cis-4-decene.
Protocol 2: Synthesis of this compound via Cross-Metathesis of 1-Pentene
This is a general protocol for cross-metathesis using a Grubbs' catalyst.
Materials:
-
1-Pentene
-
Grubbs' Catalyst (e.g., 2nd Generation)
-
Dichloromethane (anhydrous, degassed)
-
Silica gel for column chromatography
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (argon or nitrogen).
-
Dissolve 1-pentene in anhydrous, degassed dichloromethane in a Schlenk flask.
-
Add the Grubbs' catalyst (typically 1-5 mol%) to the stirred solution.
-
If necessary, gently heat the reaction mixture (e.g., to 40°C) to initiate the reaction.[2]
-
To drive the reaction to completion, bubble a slow stream of argon through the reaction mixture to help remove the ethylene byproduct.[2]
-
Monitor the reaction by GC-MS to observe the formation of this compound and the disappearance of 1-pentene.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.
-
To remove the ruthenium catalyst, the reaction mixture can be concentrated and purified directly by silica gel column chromatography. Alternatively, specific scavenger resins or chemical treatments can be used to precipitate the ruthenium complex before chromatography.[11]
-
Purify the crude product by silica gel column chromatography using a nonpolar eluent (e.g., hexane) to isolate this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Catalyst | Starting Material(s) | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Alkene Cross-Metathesis | Grubbs' Catalyst (Ru-based) | 1-Pentene | Moderate to High | Generally favors trans | Functional group tolerance, readily available starting material. | Catalyst cost and removal, potential for homodimerization and isomerization. |
| Copper-Catalyzed Semihydrogenation | Cu(OAc)₂/IPr·HCl | 4-Decyne | High | High for cis | High stereoselectivity for the cis isomer. | Requires synthesis of the alkyne starting material. |
| Wittig Reaction | Phosphorus ylide | Butanal and hexyltriphenylphosphonium bromide (or vice versa) | Varies | Can be tuned for cis or trans | Versatile method for double bond formation. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
Note: Yields are highly dependent on specific reaction conditions and optimization.
Visualizations
Caption: Experimental workflow for this compound synthesis via alkene metathesis.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. React App [pmc.umicore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 9. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting GC Peak Tailing for 4-Decene Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of 4-decene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why are all the peaks in my this compound chromatogram tailing?
When all peaks, including non-polar analytes like this compound, exhibit tailing, the cause is often physical rather than chemical.[1] This suggests a problem with the gas flow path or system setup. Here are the most common culprits and solutions:
-
Improper Column Installation: This is a frequent cause of universal peak tailing.
-
Incorrect Insertion Depth: The column's position within the inlet is critical. If it's too high or too low, it can create unswept (dead) volumes, causing molecules to take a longer, more convoluted path to the column, resulting in tailing.[1][2] Always follow the instrument manufacturer's guidelines for the correct column insertion depth for your specific inlet liner.
-
Poor Column Cut: A jagged or uneven column cut at the inlet can create turbulence and active sites, leading to peak tailing.[1][2] Ensure the column is cut cleanly at a 90° angle using a ceramic scoring wafer. Inspect the cut with a magnifying tool to confirm it is clean and square.[3]
-
-
Leaks in the System: Leaks in the injector, fittings, or septa can disrupt the carrier gas flow, leading to pressure fluctuations and poor peak shape.[4] Use an electronic leak detector to systematically check all connections, especially after maintenance or column installation.
-
Low Injector or Detector Temperature: If the injector temperature is too low, the sample may not vaporize completely or quickly enough, leading to tailing.[5] Similarly, a detector temperature that is too low can also contribute to this issue. Ensure the temperatures are set appropriately for the boiling point of this compound and the solvent.
Q2: Only my this compound peak is tailing, while other (more polar) compounds in my test mix look fine. What could be the issue?
This scenario is less common for a non-polar hydrocarbon like this compound but can occur due to specific interactions or contamination.
-
Column Contamination: The accumulation of non-volatile residues at the head of the column is a common cause of peak tailing for even non-active compounds.[5] These contaminants can interfere with the proper partitioning of the analyte between the mobile and stationary phases.
-
Phase/Solvent Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion.[6][7] For a non-polar column (e.g., DB-1, DB-5) suitable for this compound, using a highly polar solvent could potentially lead to "beading up" of the solvent on the stationary phase, affecting the focusing of the analyte.[6]
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.
-
Q3: My peak tailing for this compound started suddenly after a period of good performance. What should I check first?
A sudden onset of peak tailing often points to a recent change or failure in the system.
-
Injector Liner Contamination: The inlet liner is where the sample is vaporized. Over time, it can accumulate non-volatile matrix components or septum particles.[5][8] This buildup can create active sites that interact with analytes, causing tailing.
-
Septum Bleed/Debris: A cored or degraded septum can deposit small particles into the liner, creating active sites and potential blockages.[5]
-
Solution: Replace the septum. Use high-quality septa and ensure the syringe needle is not burred to prevent coring.
-
Q4: Can my GC oven temperature program affect the peak shape of this compound?
Yes, the temperature program is crucial for good chromatography.
-
Initial Oven Temperature: For splitless injections, the initial oven temperature should be set about 20°C below the boiling point of the solvent to ensure proper "solvent focusing."[3][6] This traps the analytes in a narrow band at the head of the column. If the initial temperature is too high, early eluting peaks can be broad or tail.[6]
-
Temperature Ramp Rate: A slow ramp rate can sometimes lead to broader peaks due to increased diffusion time on the column. Conversely, a very fast ramp might not provide adequate separation. Optimizing the ramp rate can improve peak sharpness.[12] For high-boiling point compounds exhibiting tailing, a slight increase in the final temperature or ramp rate can sometimes improve peak shape.[13]
Data Summary: Impact of Inlet Liner Deactivation
Proper deactivation of the inlet liner is critical to prevent unwanted interactions that cause peak tailing. Active silanol groups (Si-OH) on the glass surface of a liner can adsorb analytes, leading to peak distortion and loss of signal.[11][14]
| Liner Condition | Analyte Interaction | Expected Peak Asymmetry (for active compounds) | Impact on this compound Analysis |
| Non-Deactivated | High potential for adsorption on active silanol sites.[11] | > 1.5 | Although this compound is non-polar, a very active or contaminated liner can still cause tailing. |
| Deactivated (Silylated) | Silanol groups are capped, creating a more inert surface.[11] | 1.0 - 1.2 | Recommended. Minimizes potential interactions and ensures symmetric peaks.[10] |
| Used/Contaminated | New active sites created by sample matrix deposits or scratches.[8] | > 1.5 | High likelihood of peak tailing due to interaction with contaminants. |
Experimental Protocols
Protocol 1: GC Column Conditioning
Proper column conditioning is essential to remove residual solvents and impurities from the manufacturing process and to ensure a stable baseline.[15]
-
Installation: Install the new column in the GC inlet, but do not connect it to the detector.[16][17]
-
Purge: Turn on the carrier gas (Helium or Hydrogen) at the flow rate specified for your column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column) for 15-30 minutes at ambient temperature to purge oxygen from the system.[17][18][19]
-
Heating Program:
-
Set the oven temperature to 40°C.
-
Ramp the temperature at 10-15°C/minute to 20°C above the maximum temperature you will use in your analytical method (do not exceed the column's maximum isothermal temperature limit).[16][17]
-
Hold at this temperature for 1-2 hours. Thicker film columns may require longer conditioning times.[17]
-
-
Cooldown and Connection: Cool down the oven. Connect the column to the detector.
-
Verification: Run a blank gradient (injecting only solvent or no injection) to ensure a stable, low-bleed baseline.[18]
Protocol 2: Standard GC-FID Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Parameters should be optimized for your specific instrument and application.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Split/Splitless Inlet and Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes.
-
-
Detector Temperature (FID): 280°C
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min.
-
-
Sample Preparation:
-
Prepare a 100 ppm solution of this compound in hexane.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving GC peak tailing issues.
Caption: Troubleshooting workflow for GC peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity [restek.com]
- 7. youtube.com [youtube.com]
- 8. Is the practice of GC inlet liner cleaning and deactivation worth the effort? | Mandel Scientific [mandel.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 16. How to Condition a New Capillary GC Column [restek.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromtech.net.au [chromtech.net.au]
Stability and storage conditions for cis-4-Decene
This technical support guide provides essential information on the stability and storage of cis-4-Decene for researchers, scientists, and professionals in drug development. The following FAQs and troubleshooting guide address common concerns and potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for cis-4-Decene?
Q2: What is the expected shelf life of cis-4-Decene?
A2: The shelf life of cis-4-Decene can vary depending on the purity of the compound and the storage conditions. While specific stability studies for cis-4-Decene are not publicly available, alkenes, in general, are susceptible to oxidation and polymerization over time, especially when exposed to air, light, and heat. For optimal use, it is recommended to use the product within a year of receipt and to re-analyze for purity if stored for an extended period.
Q3: How does the stability of cis-4-Decene compare to trans-4-Decene?
A3: In acyclic alkenes, cis isomers are generally less stable than their trans counterparts due to steric hindrance between the alkyl groups on the same side of the double bond. This steric strain increases the ground state energy of the cis isomer, making it thermodynamically less stable.
Q4: What are the potential degradation pathways for cis-4-Decene?
A4: Alkenes like cis-4-Decene are susceptible to degradation through several pathways, primarily initiated by factors such as light, heat, and the presence of oxygen or other reactive species.
-
Autoxidation: In the presence of oxygen, a free-radical chain reaction can occur, leading to the formation of hydroperoxides. These hydroperoxides can further decompose to form a variety of oxidation products, including alcohols, ketones, and epoxides. This process is often accelerated by exposure to light and heat.
-
Photochemical Degradation: Exposure to ultraviolet (UV) light can promote the formation of radicals, initiating degradation pathways. This can include dimerization or cyclization reactions.[3]
-
Ozonolysis: If exposed to ozone, the double bond of cis-4-Decene will be cleaved, leading to the formation of aldehydes and carboxylic acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of cis-4-Decene in an experimental setting.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of cis-4-Decene due to improper storage or handling. | 1. Verify the purity of the cis-4-Decene stock using the analytical methods described below.2. Ensure the compound has been stored under the recommended conditions (see Table 1).3. If the compound is old or has been stored improperly, consider purchasing a new batch. |
| Presence of unexpected peaks in analytical data (e.g., GC, NMR) | 1. Contamination of the sample.2. Degradation of cis-4-Decene. Potential degradation products include the corresponding epoxide, aldehydes, or alcohols. | 1. Review sample preparation procedures to identify potential sources of contamination.2. Analyze the sample for common degradation products of alkenes.3. If degradation is suspected, purify the cis-4-Decene by distillation or chromatography before use. |
| Change in physical appearance (e.g., color, viscosity) | Significant degradation or polymerization has occurred. | Do not use the material. Dispose of it according to your institution's hazardous waste disposal procedures. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool place | [1][2] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage to prevent oxidation. | General chemical best practices |
| Light | Store in a light-resistant container. | [1] |
| Container | Tightly sealed container. | [1][2] |
| Ventilation | Store in a well-ventilated area. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | General chemical best practices |
Table 1: Recommended Storage and Handling Conditions for cis-4-Decene.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a general method for assessing the purity of cis-4-Decene. Instrument parameters may need to be optimized for your specific system.
1. Sample Preparation:
- Prepare a stock solution of cis-4-Decene in a volatile organic solvent (e.g., hexane or pentane) at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to prepare a calibration curve if quantitative analysis is required.
2. GC-FID Parameters:
| Parameter | Setting |
| Column | A non-polar capillary column (e.g., HP-5, DB-1) is suitable. |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temperature: 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
3. Data Analysis:
- The purity of cis-4-Decene is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
This protocol outlines a method for determining the purity of cis-4-Decene using qNMR with an internal standard.[4][5][6][7][8]
1. Sample Preparation:
- Accurately weigh a known amount of cis-4-Decene into an NMR tube.
- Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
- Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.
2. NMR Acquisition Parameters (¹H NMR):
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
- Use a 90° pulse angle.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
3. Data Analysis:
- Integrate a well-resolved signal for cis-4-Decene and a signal for the internal standard.
- Calculate the purity of cis-4-Decene using the following formula:
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of cis-4-Decene.
References
- 1. synerzine.com [synerzine.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Technical Support Center: Overcoming Low Conversion Rates in 4-Decyne Reactions
Welcome to the technical support center for 4-decyne reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving 4-decyne, a versatile internal alkyne. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My semi-hydrogenation of 4-decyne is producing the alkane (decane) instead of the desired alkene. What is happening?
A1: This issue, known as over-reduction, is common when the catalyst used is too active. Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum will readily reduce both alkynes and alkenes.[1][2] To stop the reaction at the alkene stage, you need to use a "poisoned" or partially deactivated catalyst, such as Lindlar's catalyst.[1][3][4] This catalyst is specifically designed to be less effective, preventing the further reduction of the alkene product.[1][5]
Q2: I am attempting a semi-hydrogenation to produce (Z)-4-decene, but my yields are low and I'm recovering starting material. What are the likely causes?
A2: Low conversion in a semi-hydrogenation reaction often points to catalyst deactivation or "poisoning." The active sites on the palladium catalyst can be blocked by various contaminants.[1][6] Common poisons include sulfur compounds, which can originate from starting materials or solvents.[6] It is also possible that the catalyst has lost activity due to improper storage or handling. Ensure all reagents and solvents are purified and consider using a fresh batch of catalyst.[6]
Q3: Can a poisoned Lindlar catalyst be regenerated?
A3: Depending on the nature of the deactivation, regeneration may be possible.[6] If the catalyst is poisoned by organic residues, washing it with different solvents may restore some activity. For deactivation by basic compounds, a dilute acid wash followed by neutralization can be effective.[6] However, for severe poisoning, especially by sulfur, regeneration may not be successful, and using a fresh catalyst is recommended.[6]
Q4: In my Sonogashira coupling reaction with 4-decyne, I'm observing significant amounts of homocoupling byproducts. How can I minimize this?
A4: Homocoupling, often a Glaser-type side reaction, is a common issue in Sonogashira couplings, especially when copper(I) iodide is used as a co-catalyst.[7] To minimize this, you can try a copper-free Sonogashira protocol.[8][9] Optimizing the reaction conditions, such as the choice of base, solvent, and palladium catalyst/ligand system, can also significantly reduce the formation of homocoupling products.[10]
Q5: My hydrosilylation of 4-decyne is giving a mixture of regioisomers and stereoisomers. How can I improve the selectivity?
A5: The selectivity of alkyne hydrosilylation is highly dependent on the catalyst, silane, and reaction conditions.[11][12] For internal alkynes like 4-decyne, achieving high regioselectivity can be challenging. The choice of catalyst is critical; for example, certain platinum and ruthenium complexes have been shown to provide high selectivity for specific isomers.[13][14] The steric and electronic properties of the silane and the ligands on the metal catalyst also play a crucial role in directing the addition.[12][13]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered in key reactions of 4-decyne.
Issue 1: Low Yield in Semi-Hydrogenation to (Z)-4-Decene
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | Catalyst Poisoning: Active sites on the Lindlar catalyst are blocked.[1][6] | 1. Purify Reagents: Ensure 4-decyne and the solvent (e.g., ethanol, hexane) are free from sulfur or other impurities.[6] 2. Use Fresh Catalyst: Employ a new batch of Lindlar catalyst. 3. Attempt Regeneration: Wash the catalyst with appropriate solvents to remove organic residues.[6] |
| Over-reduction to decane. | Catalyst is too active: The catalyst is hydrogenating the alkene product.[1][4] | 1. Use a Poisoned Catalyst: Switch from Pd/C or Pt to Lindlar's catalyst or P-2 Nickel Boride.[1][2][15] 2. Add a Catalyst Poison: If using a standard palladium catalyst, add a small amount of a poison like quinoline to increase selectivity.[2][16] |
| Incomplete reaction, mixture of starting material and product. | Insufficient Hydrogen: The reaction stopped due to a lack of H₂. | 1. Check H₂ Supply: Ensure a continuous and adequate supply of hydrogen gas, typically from a balloon or a pressurized cylinder. 2. Improve Gas Dispersion: Ensure vigorous stirring to maximize the gas-liquid interface. |
Issue 2: Low Yield in Sonogashira Coupling
| Symptom | Possible Cause | Suggested Solution |
| Formation of homocoupled alkyne byproduct. | Glaser-Type Side Reaction: Copper(I) iodide promotes unwanted homocoupling.[7] | 1. Use Copper-Free Conditions: Employ a palladium catalyst system that does not require a copper co-catalyst.[8][9] 2. Optimize Base/Solvent: Triethylamine is a common base; its concentration can be optimized. Solvents like THF, DMF, or aqueous media can be tested.[9] |
| No reaction or low conversion. | Catalyst Deactivation: The palladium catalyst is inactive. | 1. Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) species. 2. Use Fresh Catalyst/Ligand: Use a fresh, high-quality palladium source and phosphine ligand. |
| Difficulty coupling with sterically hindered aryl halides. | Steric Hindrance: The substrate is too bulky for the catalyst. | 1. Change Ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) to promote oxidative addition. 2. Increase Temperature: Carefully increase the reaction temperature to overcome the activation barrier. |
Experimental Protocols
Protocol 1: Semi-Hydrogenation of 4-Decyne to (Z)-4-Decene using Lindlar's Catalyst
This protocol details the selective reduction of 4-decyne to the corresponding cis-alkene.
Materials:
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)[16]
-
Hexane or Ethanol (ACS grade)
-
Hydrogen gas (H₂)
-
Round-bottom flask, magnetic stirrer, hydrogen balloon
Procedure:
-
In a round-bottom flask, dissolve 4-decyne (1.0 eq) in hexane or ethanol.
-
Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the alkyne).
-
Seal the flask with a septum and purge the system with nitrogen or argon.
-
Introduce hydrogen gas via a balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete when hydrogen uptake ceases.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-4-decene. Further purification can be achieved by distillation or column chromatography if necessary.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide with an Alkyne
This protocol provides a general method for the coupling of an aryl bromide with a terminal alkyne, which can be adapted for reactions involving internal alkynes like 4-decyne by first converting it to a terminal alkyne if necessary, or by using specific conditions for internal alkyne coupling.
Materials:
-
Aryl Bromide (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Degassed solvent (e.g., DMF or THF)
-
Schlenk flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, PPh₃, and the aryl bromide.
-
Add the degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scientificspectator.com [scientificspectator.com]
- 13. Highly β-(E)-Selective Hydrosilylation of Terminal and Internal Alkynes Catalyzed by a (IPr)Pt(diene) Complex [organic-chemistry.org]
- 14. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 16. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 17. Page loading... [guidechem.com]
- 18. 4-Decyne | C10H18 | CID 16944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions in the synthesis of 4-Decene and their prevention
This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the synthesis of 4-Decene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound?
A1: The most prevalent side reactions in this compound synthesis are isomerization of the double bond, oligomerization, and the formation of stereoisomers (E/Z isomers). Depending on the synthetic route, other side reactions such as over-reduction (if starting from 4-decyne) or reactions involving the solvent or catalyst can also occur.
Q2: My GC-MS analysis shows multiple peaks around the expected mass of this compound. What are these likely to be?
A2: These additional peaks are most likely isomers of this compound, such as 3-Decene, 5-Decene, and other positional isomers. This is a common issue caused by double bond migration, which can be catalyzed by traces of acid or certain metal catalysts under thermal conditions.[1][2]
Q3: How can I control the stereoselectivity to obtain specifically cis (Z) or trans (E)-4-Decene?
A3: The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions. For example, the reduction of 4-decyne using Lindlar's catalyst will predominantly yield cis-4-Decene, while a dissolving metal reduction (e.g., Na/NH₃) will favor the formation of trans-4-Decene. The choice of catalyst and ligands is crucial for controlling stereoselectivity in transition metal-catalyzed reactions.[1][3]
Q4: I am observing a significant amount of high-molecular-weight byproducts. What is causing this and how can I prevent it?
A4: The formation of high-molecular-weight compounds is typically due to oligomerization or polymerization of the this compound product.[4][5][6] This can be initiated by acidic catalysts or certain transition metal catalysts.[4][5] To prevent this, you can:
-
Reduce the reaction temperature.
-
Lower the concentration of the reactants.
-
Choose a catalyst that is less prone to promoting oligomerization.[7]
-
Ensure the reaction is carried out under an inert atmosphere to prevent the formation of radical initiators.[8]
Q5: What is the best way to purify this compound from its side products?
A5: Purification can be challenging due to the similar boiling points of the isomers. Fractional distillation is a common method for separating liquids with close boiling points.[9] For laboratory-scale purification, preparative gas chromatography (prep-GC) or column chromatography on silica gel impregnated with silver nitrate (which complexes with the double bond) can be effective for separating isomers.[10][11]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction, decomposition of starting material or product, or significant side reactions. | Monitor reaction progress using TLC or GC-MS. Consider adjusting reaction time, temperature, or reagent stoichiometry. If decomposition is suspected, use milder reaction conditions.[8] |
| Presence of multiple alkene isomers | Double bond migration (isomerization) catalyzed by acid, heat, or the catalyst itself.[1][12] | Use a highly selective catalyst.[2] Neutralize any acidic impurities in the starting materials or solvents. Run the reaction at the lowest effective temperature. |
| Formation of dimers and oligomers | Catalyzed polymerization of the alkene product.[4][5][6] | Lower the reactant concentrations. Use a catalyst system known for low oligomerization activity.[7] Consider adding a polymerization inhibitor if compatible with the reaction chemistry.[8] |
| Presence of starting alkyne (in reduction methods) | Incomplete reaction during the reduction of 4-decyne. | Increase the reaction time or the amount of catalyst and/or reducing agent. Ensure the catalyst is active. |
| Presence of Decane (in reduction methods) | Over-reduction of the alkene. | Use a more selective catalyst (e.g., Lindlar's catalyst for cis-alkene). Carefully control the stoichiometry of the reducing agent. Monitor the reaction closely and stop it once the starting alkyne is consumed. |
| Unfavorable E/Z isomer ratio | Non-stereoselective reaction conditions. | For alkyne reductions, use a stereoselective catalyst (Lindlar's for Z, Na/NH₃ for E). For elimination reactions, the choice of base and leaving group can influence the E/Z ratio. |
Experimental Protocol: Synthesis of cis-4-Decene via Semihydrogenation of 4-Decyne
This protocol describes a common method for synthesizing cis-4-Decene, with measures to minimize side reactions.
Materials:
-
4-Decyne
-
Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)
-
Quinoline (as a catalyst poison to prevent over-reduction)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane or ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a hydrogen balloon inlet, and a septum. Purge the entire system with an inert gas (N₂ or Ar) to remove all oxygen.
-
Charging the Flask: Under the inert atmosphere, add the Lindlar's catalyst (typically 5-10% by weight of the alkyne) to the flask. Add the anhydrous solvent (e.g., 10 mL per gram of alkyne).
-
Addition of Reactants: Add a small amount of quinoline (as a catalyst moderator, ~1-2 drops). Then, add the 4-decyne to the flask via a syringe.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting alkyne and the formation of the alkene. Be careful not to let the reaction proceed for too long to avoid over-reduction to decane.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by fractional distillation or chromatography if necessary to remove any remaining starting material or byproducts.[9][10]
Visualizing Reaction Pathways
Below are diagrams illustrating the desired synthesis pathway and common side reactions.
Caption: Desired synthesis of cis-4-Decene and potential over-reduction.
Caption: Common side reactions originating from the this compound product.
Caption: A troubleshooting workflow for identifying and addressing side reactions.
References
- 1. Alkene synthesis by isomerization [organic-chemistry.org]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkene Oligomerization [uwyo.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. CIS-4-DECENE synthesis - chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Synthesized 4-Decene
Welcome to the technical support center for the purification of synthesized 4-decene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: The impurities in your crude this compound sample will largely depend on the synthetic route you have employed. Here are some common possibilities:
-
Isomers of this compound: Positional and geometric isomers (e.g., 1-decene, 2-decene, 5-decene, and E/Z isomers of this compound) are common, especially in reactions that involve double bond migration.
-
Unreacted Starting Materials: Depending on the reaction, these could include compounds like 1-pentene, 1-heptene (in alkene metathesis), or aldehydes/ketones and phosphonium ylides (in Wittig reactions).
-
Reaction Byproducts:
-
Solvents and Reagents: Residual solvents from the reaction or workup (e.g., dichloromethane, hexane, ethyl acetate) and other reagents may be present.
-
Catalyst Residues: If a metal catalyst was used (e.g., in metathesis), trace amounts of the metal may remain.
Q2: Which purification method is best suited for my crude this compound sample?
A2: The optimal purification method depends on the nature of the impurities and the scale of your experiment. Here is a general guide:
-
Fractional Distillation: This is an excellent choice for large-scale purifications, especially when the primary impurities are other decene isomers with different boiling points.[4][5] A significant difference in boiling points between this compound and the impurities is required for effective separation.
-
Flash Column Chromatography: This is a versatile technique for removing a wide range of impurities, including isomers, unreacted starting materials, and non-volatile byproducts like triphenylphosphine oxide.[6][7] It is suitable for small to medium-scale purifications.
-
Liquid-Liquid Extraction: This method is primarily used to remove polar impurities, such as inorganic salts or acidic/basic compounds, from the nonpolar this compound.[8][9][10] It is often used as a preliminary purification step before distillation or chromatography.
Troubleshooting Guides
Fractional Distillation
Q: I am not getting good separation of my decene isomers. What can I do?
A: Poor separation during fractional distillation is often due to insufficient column efficiency or an improper heating rate.
-
Increase Column Efficiency: Ensure you are using a fractionating column with a high number of theoretical plates. For isomers with close boiling points, a longer column or a column with a more efficient packing material (like Vigreux indentations or Raschig rings) is necessary.
-
Optimize Heating: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. A heating mantle is recommended over a Bunsen burner for better control. The rate of distillation should be slow, typically 1-2 drops per second.
-
Ensure Proper Insulation: Insulate the column to maintain the temperature gradient. Aluminum foil or glass wool can be used for this purpose.
Flash Column Chromatography
Q: My compounds are running too fast/slow on the column. How do I adjust the solvent system?
A: The elution speed is controlled by the polarity of the solvent system (eluent).
-
Compounds Running Too Fast (High Rf): Your eluent is too polar. To slow down the elution, decrease the proportion of the polar solvent or switch to a less polar solvent system. For nonpolar compounds like this compound, you should be using a very nonpolar eluent, such as pure hexanes or a low percentage of ethyl acetate in hexanes.[11]
-
Compounds Running Too Slow (Low Rf): Your eluent is not polar enough. To speed up the elution, increase the proportion of the polar solvent.
-
General Guidance: For nonpolar compounds like this compound, start with 100% hexane and gradually increase the polarity if needed. A good starting point for many "normal" compounds is a mixture of ethyl acetate and hexane.[11]
Q: I am seeing broad or tailing peaks in my collected fractions. What is the cause?
A: Peak broadening or tailing can be caused by several factors:
-
Improper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels.
-
Overloading the Column: Using too much crude sample for the amount of silica gel will lead to poor separation. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
Sample Insolubility: If the sample is not fully dissolved in the initial eluent, it can lead to tailing. Dissolve your crude product in a minimal amount of the eluent before loading it onto the column.
Liquid-Liquid Extraction
Q: An emulsion has formed between the organic and aqueous layers, and they are not separating. What should I do?
A: Emulsions are a common problem in liquid-liquid extractions. Here are a few ways to break them:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[9]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Patience: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.
Quantitative Data on Purification Methods
The following table summarizes the expected performance of different purification methods for this compound. The values are estimates and can vary depending on the specific experimental conditions and the nature of the impurities.
| Purification Method | Typical Purity Achieved (%) | Typical Recovery Rate (Yield %) | Key Advantages | Key Disadvantages |
| Fractional Distillation | >98% | 80-95% | Excellent for large scale; relatively low cost. | Requires significant boiling point differences; not suitable for heat-sensitive compounds. |
| Flash Column Chromatography | >99% | 70-90% | High resolution for a wide range of impurities; applicable to various scales. | Can be time-consuming and requires larger volumes of solvent; silica gel is an additional cost. |
| Liquid-Liquid Extraction | N/A (pre-purification) | >95% | Simple and fast for removing polar impurities. | Not effective for separating nonpolar compounds from each other. |
Experimental Protocols
Fractional Distillation of this compound
This protocol assumes the presence of other decene isomers as the primary impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Charging: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column to establish a temperature gradient.
-
Fraction Collection: Collect the distillate in fractions. The temperature at the top of the column should remain steady during the collection of a pure fraction. The boiling point of cis-4-decene is approximately 169°C.[12] Isomers with lower boiling points will distill first.
-
Analysis: Analyze the collected fractions using GC-MS or NMR to determine their purity.
Flash Column Chromatography of this compound
This protocol is suitable for removing less polar and more polar impurities from this compound.
-
Column Preparation: Pack a glass column with silica gel as a slurry in the chosen eluent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or compressed air) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them (e.g., using a potassium permanganate stain, as alkenes are often not UV-active).
-
Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction
This protocol is for removing polar impurities from a solution of this compound in an organic solvent.
-
Combine Solutions: Place the organic solution containing the crude this compound into a separatory funnel.
-
Add Aqueous Phase: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for about 30 seconds.
-
Separation: Allow the layers to separate. The less dense organic layer (containing this compound) will typically be on top.
-
Drain Layers: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh water two more times to ensure all polar impurities are removed.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and then filter to remove the drying agent.
Analytical Methods for Purity Assessment
The following table outlines the key parameters for analyzing the purity of this compound using common analytical techniques.
| Analytical Method | Parameter | Recommended Conditions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column | Non-polar capillary column (e.g., DB-1 or similar) for separation by boiling point.[13] |
| Oven Program | Start at a low temperature (e.g., 40°C), then ramp up to a higher temperature (e.g., 250°C) to elute all components. | |
| Injector Temperature | 250°C | |
| Detector | Mass Spectrometer (for identification) or Flame Ionization Detector (FID) (for quantification). | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent | Deuterated chloroform (CDCl3) |
| ¹H NMR | Look for characteristic signals for vinylic protons (around 5.4 ppm) and allylic protons (around 2.0 ppm). The integration of these signals can be used to determine the ratio of different isomers. | |
| ¹³C NMR | Expect signals for the sp² hybridized carbons of the double bond in the range of 120-140 ppm. |
Visualizations
Caption: General experimental workflow for the purification and analysis of synthesized this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. energyeducation.ca [energyeducation.ca]
- 6. orgsyn.org [orgsyn.org]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. columbia.edu [columbia.edu]
- 10. youtube.com [youtube.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Page loading... [guidechem.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
Comparative Analysis of Cis- and Trans-4-Decene Toxicity: A Review of Available Data
A comprehensive comparison of the toxicological profiles of cis- and trans-4-decene isomers is currently limited by a lack of specific experimental data directly comparing the two compounds. However, by examining information on the broader category of "Higher Olefins" and drawing parallels from toxicological principles of geometric isomerism, a general overview can be constructed for researchers, scientists, and drug development professionals.
This guide synthesizes available information to provide a comparative analysis of the potential toxicity of cis- and trans-4-decene. Due to the scarcity of direct comparative studies, this analysis relies on data from related compounds and general toxicological principles. All quantitative data is summarized in tables, and detailed methodologies for standard toxicological assays are provided.
Executive Summary of Toxicological Data
Currently, no specific acute toxicity values (e.g., LD50), in-vitro cytotoxicity data, or dedicated genotoxicity and irritation studies are publicly available that directly compare cis-4-decene and trans-4-decene. The primary source of information comes from assessments of a broader category of C6-C24 "Higher Olefins," which includes internal olefins like 4-decene.
Based on this category assessment, both isomers are expected to exhibit low acute toxicity. Prolonged or repeated exposure may lead to mild skin irritation. They are not classified as eye irritants or skin sensitizers. It is important to note that while cis and trans isomers of a chemical can have different biological activities and toxicities, the extent of these differences for this compound remains uninvestigated.
Quantitative Toxicity Data
The following table summarizes the available toxicological data for the "Higher Olefins" category, which is considered representative for both cis- and trans-4-decene in the absence of isomer-specific data.
| Toxicological Endpoint | Test Species | Route of Administration | Results | Reference |
| Acute Oral Toxicity | Rat | Oral | LD50 > 5 g/kg | [1] |
| Acute Dermal Toxicity | Rat/Rabbit | Dermal | LD50 > highest doses tested (1.43 - 10 g/kg) | [1] |
| Acute Inhalation Toxicity | Rat | Inhalation (4-hour) | LC50 range = 6.4 - 110 mg/L | [1] |
| Skin Irritation | Not specified | Dermal | Prolonged exposure may cause mild irritation | [1] |
| Eye Irritation | Not specified | Ocular | Not considered an eye irritant | [1] |
| Skin Sensitization | Not specified | Dermal | Not considered a skin sensitizer | [1] |
Principles of Isomer-Specific Toxicity
While specific data for this compound isomers is lacking, the principle that cis- and trans-isomers can exhibit different toxicological profiles is well-established for other compounds. For example, the anti-cancer drug cisplatin (the cis-isomer) is highly effective, whereas its counterpart, transplatin, shows little anti-tumor activity and has a different toxicity profile.[2] Similarly, toxicokinetic studies of the insecticide permethrin have demonstrated differences in the absorption, distribution, metabolism, and excretion between its cis- and trans-isomers.[3] These examples highlight the potential for stereochemistry to influence biological interactions and subsequent toxicity.
Experimental Protocols
In the absence of specific studies on cis- and trans-4-decene, this section outlines standard OECD (Organisation for Economic Co-operation and Development) protocols that would be appropriate for their toxicological evaluation.
Acute Oral Toxicity (OECD Test Guideline 423)
This method involves the administration of the test substance to fasted animals in a stepwise procedure using a limited number of animals at each step. The substance is administered orally by gavage. Observations of effects and mortality are made for at least 14 days. The method allows for the determination of an LD50 range and the identification of signs of toxicity.
Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test involves the application of the test substance to the shaved skin of an animal (typically a rabbit). The substance is applied under a semi-occlusive patch for a set period, usually 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal.[4][5][6]
Eye Irritation/Corrosion (OECD Test Guideline 405)
This test involves the application of the test substance into the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control. The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals after application.
In Vitro Cytotoxicity (e.g., ISO 10993-5)
This test assesses the lytic potential of a substance on cultured cells. A common method is the MTT assay, where the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells is measured. A decrease in the number of viable cells results in a decrease in the amount of formazan produced, which can be quantified spectrophotometrically.
Potential Signaling Pathways in Toxicity
While no specific signaling pathways have been identified for cis- or trans-4-decene, general mechanisms of cellular toxicity often involve the induction of oxidative stress and inflammatory responses. Should these non-polar, hydrocarbon compounds induce toxicity, it could potentially involve disruption of cell membranes, leading to downstream signaling events.
A hypothetical workflow for investigating the cytotoxicity of these compounds is presented below.
Figure 1: A generalized workflow for in vitro cytotoxicity testing of chemical compounds.
A potential, generalized signaling pathway that could be investigated if these compounds were found to induce cellular stress is outlined below.
Figure 2: A hypothetical signaling cascade for cellular stress and inflammation.
Conclusion
The available data suggests that both cis- and trans-4-decene are likely to have a low order of acute toxicity, consistent with other higher olefins. However, the absence of direct comparative studies means that potential differences in their toxicological profiles cannot be definitively assessed. Further research, including in vitro and in vivo studies directly comparing the two isomers, is necessary to provide a comprehensive understanding of their relative toxicity. The experimental protocols and potential signaling pathways described here provide a framework for such future investigations.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Differential toxicity of cis and trans isomers of dichlorodiammineplatinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
A Researcher's Guide to Gas Chromatography Columns for Decene Isomer Separation
A detailed comparison of GC column performance for the analysis of C10 alkene isomers, supported by experimental data and protocols to guide researchers, scientists, and drug development professionals in achieving optimal separation.
The accurate separation and quantification of decene (C₁₀H₂₀) isomers are critical in various fields, from petrochemical analysis to the synthesis of pharmaceuticals and fine chemicals. Due to their similar boiling points and structural similarities, resolving these isomers presents a significant analytical challenge. The choice of gas chromatography (GC) column is paramount in achieving the desired separation. This guide provides a comprehensive comparison of commonly used GC columns for decene isomer analysis, presenting experimental data, detailed protocols, and a logical workflow for column selection.
Elution Behavior of Decene Isomers: The Influence of Stationary Phase Polarity
The elution order of decene isomers is primarily dictated by the polarity of the GC column's stationary phase. The two main factors at play are the isomers' volatility (closely related to their boiling points) and the specific interactions between the isomers and the stationary phase.[1]
On non-polar stationary phases , such as those composed of 100% dimethylpolysiloxane (e.g., DB-1) or (5%-phenyl)-methylpolysiloxane (e.g., DB-5), separation is mainly driven by the boiling points of the isomers.[1] Generally, the following trends are observed:
-
Positional Isomers: The boiling points of linear alkenes tend to decrease as the double bond moves from the terminal position (1-decene) towards the center of the carbon chain. Consequently, isomers with more centrally located double bonds typically elute earlier.[1]
-
Geometric Isomers: For a given positional isomer, the trans (E) isomer is generally more volatile (has a lower boiling point) and is therefore less retained than the corresponding cis (Z) isomer. This results in the trans isomer eluting before the cis isomer on a non-polar column.[1]
On polar stationary phases , such as those containing polyethylene glycol (e.g., Carbowax 20M), the elution order can be significantly different and, in some cases, even reversed compared to non-polar phases.[1] This is due to specific interactions between the polar stationary phase and the electron-rich double bond of the decene isomers.[1] Key characteristics of separation on polar columns include:
-
Increased Retention of Alkenes: The polar stationary phase interacts more strongly with the polarizable double bond of the alkenes compared to saturated alkanes, leading to longer retention times for decenes relative to decane.[1]
-
Potential Reversal of cis/trans Elution: The more exposed double bond in cis isomers can lead to a stronger interaction with the polar stationary phase, potentially causing the cis isomer to be retained more strongly and elute after the trans isomer.[1]
Comparative Performance of GC Columns
To facilitate column selection, the following tables summarize the Kovats retention indices (I) for various decene isomers on commonly used non-polar and polar GC columns. The Kovats retention index is a standardized measure that helps in comparing retention data across different systems.
Table 1: Kovats Retention Indices of Decene Isomers on Non-Polar GC Columns
| Decene Isomer | DB-1 (I) | DB-5 (I) | Squalane (I) |
| 1-Decene | 989[1][2] | 989.2[2] | 982[1][2] |
| (E)-2-Decene | - | - | 996.7[3] |
| 3-Decene | - | - | - |
| n-Decane | 1000 | 1000 | 1000 |
Note: A hyphen (-) indicates that reliable data was not found in the searched sources.
Table 2: Kovats Retention Indices of Decene Isomers on Polar GC Columns
| Decene Isomer | Carbowax 20M (I) |
| 1-Decene | 1046[1] |
| (E)-2-Decene | - |
| 3-Decene | - |
| n-Decane | 1000 |
Note: A hyphen (-) indicates that reliable data was not found in the searched sources.
Experimental Protocols
The successful separation of decene isomers is highly dependent on the experimental conditions. Below are detailed methodologies for the analysis of decene isomers on both non-polar and polar GC columns.
Method 1: High-Resolution Separation on a Non-Polar Squalane Column
This method is particularly effective for separating isomers based on their boiling points and geometric configurations (cis vs. trans).
-
Gas Chromatograph: Carlo Erba GI 452 with a flame-ionization detector (FID).[1]
-
Column: 195 m x 0.25 mm I.D. glass capillary column coated with a 0.08 µm film of squalane.[1]
-
Carrier Gas: Hydrogen at an inlet pressure of 0.3 MPa (average linear flow-rate of 25 cm/s).[1]
-
Temperatures: Isothermal analysis at a temperature between 30 and 80°C.[1]
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Samples are typically prepared by dissolving them in a volatile solvent like methanol.
Method 2: General Analysis of C1-C10 Hydrocarbons using a Dual-Column System
This approach utilizes a non-polar column followed by a polar column with a Deans Switch for comprehensive separation of a wide range of hydrocarbons, including decene isomers.[4]
-
Gas Chromatograph: Agilent 7890A GC with dual Flame Ionization Detectors (FID) and a Capillary Flow Technology (CFT) Deans Switch.[4]
-
Columns:
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp is typically employed, starting at a low temperature and increasing to resolve both volatile and higher-boiling point isomers.
-
Detector: Dual Flame Ionization Detectors (FID).
-
Sample Preparation: Gaseous samples can be injected directly, while liquid samples are dissolved in a suitable solvent.
Logical Workflow for GC Column Selection
The selection of an appropriate GC column for decene isomer separation is a systematic process. The following diagram, generated using the DOT language, illustrates a logical workflow to guide researchers in this process.
Caption: A logical workflow for selecting a GC column for decene isomer separation.
This guide provides a foundational understanding and practical data for the separation of decene isomers using gas chromatography. By carefully considering the principles of separation on different stationary phases and utilizing the provided experimental data and workflow, researchers can select the most appropriate GC column and develop robust analytical methods for their specific needs.
References
A Comparative Guide to the Synthetic Utility of 4-Decene and 5-Decene
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 4-Decene and 5-Decene in Key Organic Synthesis Reactions
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, selectivity, and overall yield. Among the vast array of available alkenes, internal isomers such as this compound and 5-decene serve as versatile building blocks. This guide provides a comprehensive comparison of the performance of this compound and 5-decene in several cornerstone organic reactions, supported by available experimental data and detailed methodologies to aid in the selection of the optimal isomer for specific synthetic applications.
Introduction to this compound and 5-Decene
Both this compound and 5-decene are isomers with the chemical formula C₁₀H₂₀. They are internal, unfunctionalized alkenes that differ in the position of their carbon-carbon double bond. This subtle structural variance can lead to significant differences in their reactivity and the stereochemistry of their reaction products. Both isomers exist as cis (Z) and trans (E) diastereomers, which can also influence their chemical behavior.
| Property | This compound | 5-Decene |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |
| Molar Mass | 140.27 g/mol | 140.27 g/mol |
| Boiling Point | 167-169 °C | 168-170 °C |
| Density | ~0.74 g/cm³ | ~0.74 g/cm³ |
| Isomers | cis (Z) and trans (E) | cis (Z) and trans (E) |
Comparative Performance in Key Organic Reactions
The reactivity of this compound and 5-decene is primarily dictated by the steric and electronic environment of the double bond. In general, the double bond in 5-decene is more sterically hindered due to its central position compared to the double bond in this compound. This difference is expected to influence the rates and outcomes of various addition reactions.
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of alkenes to produce carbonyl compounds. The reaction proceeds through the formation of an unstable ozonide intermediate, which is then worked up under reductive or oxidative conditions.
Reaction Products:
-
Ozonolysis of this compound yields butanal and hexanal.
-
Ozonolysis of 5-decene yields two equivalents of pentanal.
While specific kinetic data directly comparing the ozonolysis rates of this compound and 5-decene is scarce in readily available literature, the rate of ozonolysis is generally influenced by the degree of substitution of the alkene, with more substituted (and more electron-rich) alkenes reacting faster.[1][2] However, steric hindrance can also play a role. Given that both are internal disubstituted alkenes, a significant difference in reaction rates is not anticipated, though the slightly less hindered nature of the double bond in this compound might lead to a marginally faster reaction under identical conditions.
Experimental Protocol: Reductive Ozonolysis of an Alkene
-
Materials: Alkene (this compound or 5-decene), methanol (or dichloromethane), ozone (O₃), dimethyl sulfide (DMS) or zinc dust and acetic acid.
-
Procedure:
-
Dissolve the alkene in a suitable solvent like methanol or dichloromethane in a reaction vessel equipped with a gas inlet and a cold bath (-78 °C, typically a dry ice/acetone bath).
-
Bubble ozone gas through the solution. The reaction is monitored for the disappearance of the starting material (e.g., by TLC) or until a blue color persists, indicating the presence of excess ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any remaining ozone.
-
For a reductive workup, add a reducing agent.
-
Dimethyl sulfide (DMS): Add DMS to the cold solution and allow it to warm to room temperature. The ozonide is reduced to the corresponding carbonyl compounds, and DMS is oxidized to dimethyl sulfoxide (DMSO).
-
Zinc/Acetic Acid: Add zinc dust and a small amount of acetic acid to the reaction mixture. The zinc reduces the ozonide.
-
-
After the workup is complete, the carbonyl products are isolated and purified using standard techniques such as distillation or chromatography.[1][2][3][4]
-
DOT script for Ozonolysis Workflow
Caption: General workflow for the ozonolysis of an alkene.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is stereospecific, meaning that a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.
The rate of epoxidation is generally faster for more nucleophilic (electron-rich) alkenes.[5][6] Therefore, more substituted alkenes tend to react more quickly. As both this compound and 5-decene are disubstituted, a significant difference in electronic effects is not expected. However, steric hindrance can play a role, with less hindered alkenes reacting faster. The more centrally located double bond of 5-decene is more sterically encumbered than that of this compound, which may lead to a slower reaction rate.
| Alkene | Relative Reactivity (Qualitative) | Expected Product |
| This compound | Potentially higher due to less steric hindrance | 4,5-Epoxydecane |
| 5-Decene | Potentially lower due to greater steric hindrance | 5,6-Epoxydecane |
Experimental Protocol: Epoxidation of an Alkene with m-CPBA
-
Materials: Alkene (this compound or 5-decene), m-CPBA, a chlorinated solvent (e.g., dichloromethane), sodium bicarbonate solution.
-
Procedure:
-
Dissolve the alkene in dichloromethane in a flask.
-
Add a solution of m-CPBA in dichloromethane to the alkene solution dropwise at room temperature. The reaction is often monitored by TLC to follow the consumption of the starting alkene.
-
Upon completion, the reaction mixture is typically washed with a solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.
-
The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting epoxide can be purified by chromatography if necessary.[7][8][9]
-
DOT script for Epoxidation Signaling Pathway
Caption: Epoxidation of an alkene via the 'butterfly' mechanism.
Cross-Metathesis
Olefin cross-metathesis is a powerful reaction that allows for the exchange of alkylidene groups between two different alkenes, catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. The reactivity of an alkene in cross-metathesis is highly dependent on its substitution pattern and steric hindrance around the double bond.
In general, terminal alkenes are more reactive than internal alkenes in cross-metathesis.[10] Between two internal alkenes, the less sterically hindered one is expected to react more readily. Therefore, this compound, with its double bond closer to the end of the carbon chain, is anticipated to be more reactive in cross-metathesis reactions than the more centrally located and sterically hindered 5-decene.[10] This can be advantageous for achieving selective cross-metathesis with a desired partner.
| Alkene | Relative Reactivity (Qualitative) | Potential Products (with a generic terminal alkene R-CH=CH₂) |
| This compound | Higher | Self-metathesis products (octene and dodecene) and cross-metathesis products |
| 5-Decene | Lower | Self-metathesis product (decene) and cross-metathesis products |
Experimental Protocol: Cross-Metathesis with a Grubbs Catalyst
-
Materials: Alkene (this compound or 5-decene), cross-metathesis partner, Grubbs catalyst (e.g., Grubbs' 2nd Generation catalyst), anhydrous and degassed solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the alkenes in the anhydrous, degassed solvent.
-
Add the Grubbs catalyst to the solution. The catalyst loading is typically low (e.g., 1-5 mol%).
-
The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by GC or NMR.
-
Upon completion, the reaction can be quenched by adding a reagent like ethyl vinyl ether.
-
The solvent is removed, and the product is purified by column chromatography to separate the desired cross-metathesis product from homodimers and catalyst residues.[11][12][13][14]
-
DOT script for Cross-Metathesis Logical Relationship
Caption: Logical flow for selecting between this compound and 5-decene in cross-metathesis.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction to produce alcohols from alkenes. It is a syn-addition and exhibits anti-Markovnikov regioselectivity. For internal, symmetrically substituted alkenes like 5-decene, hydroboration will lead to a single alcohol product (5-decanol). For unsymmetrically substituted internal alkenes like this compound, a mixture of two regioisomeric alcohols (4-decanol and 5-decanol) is possible.
The regioselectivity of hydroboration is primarily governed by steric effects, with the boron atom preferentially adding to the less sterically hindered carbon of the double bond. In the case of this compound, the two carbons of the double bond have slightly different steric environments. The C4 carbon is adjacent to a propyl group, while the C5 carbon is adjacent to a butyl group. The difference is subtle, and thus a mixture of 4-decanol and 5-decanol would be expected, with a slight preference for the boron to add to the C4 position, leading to a higher proportion of 5-decanol after oxidation. For 5-decene, being a symmetrical alkene, only 5-decanol is formed.
| Alkene | Expected Alcohol Products | Expected Regioselectivity |
| This compound | 4-decanol and 5-decanol | Mixture of regioisomers, with a likely slight preference for 5-decanol |
| 5-Decene | 5-decanol | Single regioisomer |
Experimental Protocol: Hydroboration-Oxidation of an Alkene
-
Materials: Alkene (this compound or 5-decene), borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), sodium hydroxide (NaOH) solution, hydrogen peroxide (H₂O₂).
-
Procedure:
-
Under an inert atmosphere, dissolve the alkene in dry THF.
-
Cool the solution in an ice bath and add the BH₃·THF solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time to ensure complete hydroboration.
-
Cool the mixture again in an ice bath and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide. This oxidation step is exothermic and should be controlled carefully.
-
After the oxidation is complete, the layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ether).
-
The combined organic layers are washed with brine, dried, and the solvent is evaporated.
-
The resulting alcohol(s) can be purified by distillation or chromatography.[15][16][17][18][19][20]
-
DOT script for Hydroboration-Oxidation Experimental Workflow
Caption: A typical experimental workflow for hydroboration-oxidation.
Conclusion
The choice between this compound and 5-decene in organic synthesis hinges on the desired outcome and the specific reaction being employed.
-
For ozonolysis , the choice depends on the desired aldehyde products. This compound provides a mixture of butanal and hexanal, while 5-decene yields a single product, pentanal.
-
In epoxidation , this compound may react slightly faster due to reduced steric hindrance around the double bond.
-
For cross-metathesis , this compound is likely the more reactive substrate, which could be beneficial for driving the reaction to completion but may also lead to a higher proportion of self-metathesis byproducts.
-
In hydroboration-oxidation , 5-decene offers the advantage of producing a single alcohol, 5-decanol, whereas this compound will likely yield a mixture of 4-decanol and 5-decanol.
Ultimately, the optimal choice requires careful consideration of the reaction mechanism, steric and electronic factors, and the desired product profile. The experimental protocols provided herein offer a foundation for the practical application of these reactions in a laboratory setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Cross Metathesis [organic-chemistry.org]
- 12. React App [pmc.umicore.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 17. benthamopen.com [benthamopen.com]
- 18. mdpi.com [mdpi.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Separation of Decene Isomers: A Comparative Guide to GC Elution Orders
For researchers, scientists, and drug development professionals, the precise separation and identification of isomers are critical for ensuring the purity, efficacy, and safety of chemical compounds. The separation of decene (C₁₀H₂₀) isomers, which differ only in the position or geometry of their carbon-carbon double bond, presents a significant analytical challenge. The elution order of these closely related compounds in gas chromatography (GC) is highly dependent on the polarity of the stationary phase within the GC column. Understanding these dependencies is key to achieving successful and reliable separation.[1] This guide provides a comparative analysis of the elution order of decene isomers on polar and nonpolar GC columns, supported by experimental data and detailed methodologies.
Elution Order: A Tale of Two Phases
The elution of decene isomers is governed by two primary factors: volatility, which is closely related to the compound's boiling point, and the specific interactions between the isomers and the GC column's stationary phase.[1] On nonpolar stationary phases, separation is primarily driven by boiling point.[1][2] Conversely, on polar stationary phases, interactions with the electron-rich double bond become a dominant factor, often leading to a different and sometimes reversed elution pattern.[1]
Nonpolar Stationary Phases
On nonpolar columns, such as those with a squalane or dimethylpolysiloxane (e.g., DB-1, DB-5) stationary phase, the elution order of decene isomers generally follows their boiling points.[1] The key characteristics of elution on these phases are:
-
Positional Isomers: The boiling points of linear alkenes tend to decrease as the double bond moves from the terminal position (1-decene) towards the center of the carbon chain. Consequently, isomers with more centrally located double bonds typically elute earlier.[1]
-
Geometric Isomers: For a given positional isomer (e.g., 2-decene), the trans (E) isomer is generally more volatile (has a lower boiling point) and is less retained than the corresponding cis (Z) isomer. Therefore, the trans isomer will almost always elute before the cis isomer on a nonpolar column.[1] This is because the U-shape of cis isomers allows for greater intermolecular interactions compared to the more linear shape of trans isomers.[1] However, for alkenes with more than nine carbon atoms, the elution order of some internal cis and trans isomers may reverse.[3]
Polar Stationary Phases
When employing a polar stationary phase, such as those containing polyethylene glycol (e.g., Carbowax 20M), the elution order can be significantly altered.[1][4] This is due to specific interactions between the polar stationary phase and the polarizable π-electrons of the double bond in the decene isomers.[1]
-
Increased Retention of Alkenes: The polar stationary phase interacts more strongly with the double bond of the alkenes compared to saturated alkanes, leading to longer retention times for decenes relative to decane.[1]
-
Influence of Double Bond Position: The accessibility of the double bond to the stationary phase influences retention. Isomers with terminal double bonds, like 1-decene, often exhibit strong retention on polar columns.[1]
-
Reversal of cis/trans Elution: The greater interaction of the exposed double bond in cis isomers with the polar stationary phase can lead to the cis isomer being retained more strongly than the trans isomer, a reversal of the typical elution order seen on nonpolar columns.[1] The retention order on polar columns can also be influenced by the film thickness of the stationary phase.[3][4]
Comparative Elution Data
The following table summarizes the expected elution order and provides available quantitative data for decene isomers on both nonpolar and polar GC columns.
| Isomer | Stationary Phase | Column Type | Retention Index (I) | Elution Order Notes |
| 1-Decene | Squalane | Nonpolar | 982 | Elutes before n-decane (I=1000).[1] |
| DB-1 | Nonpolar | 989 | Elutes before n-decane.[1] | |
| Carbowax 20M | Polar | 1046 | Elutes after n-decane due to polar interactions.[1] | |
| trans-Isomers | Squalane | Nonpolar | - | Generally elute before the corresponding cis-isomers.[1] |
| cis-Isomers | Squalane | Nonpolar | - | Generally elute after the corresponding trans-isomers.[1] |
| trans-Isomers | Carbowax 20M | Polar | - | May elute after the corresponding cis-isomers due to stronger interactions with the stationary phase. |
| cis-Isomers | Carbowax 20M | Polar | - | May elute before the corresponding trans-isomers. |
Experimental Protocols
The successful separation of decene isomers is contingent on a well-defined experimental protocol. Below are representative methodologies for achieving separation on both nonpolar and polar columns.
Method 1: Separation on a Nonpolar Squalane Column
This method is effective for separating isomers based on boiling point and geometric configuration.[1]
-
Gas Chromatograph: Carlo Erba GI 452 with a flame-ionization detector (FID).[5]
-
Column: 195 m x 0.25 mm I.D. glass capillary column coated with a 0.08 µm film of squalane.[5]
-
Carrier Gas: Hydrogen at an inlet pressure of 0.3 MPa (average linear flow-rate of 25 cm/s).[1][5]
-
Temperatures: Isothermal analysis at temperatures between 30 and 80°C.[1][5]
-
Outcome: This high-efficiency column allows for the separation of numerous positional and geometric isomers, with trans isomers generally eluting before cis isomers.[1]
Method 2: Separation on a Polar Carbowax 20M Column
This method leverages the polarity of the stationary phase to achieve separation based on interactions with the double bond.
-
Gas Chromatograph: A standard GC system equipped with a flame-ionization detector (FID).
-
Column: 300 m x 0.25 mm I.D. capillary column coated with Carbowax 20M.[3][6]
-
Carrier Gas: Nitrogen at an inlet pressure of 0.15 MPa.[6]
-
Temperature: Isothermal analysis at 96°C.[6]
-
Outcome: This setup can effectively separate most cis/trans isomers at the same position.[6] The elution order may be reversed compared to a nonpolar column.
Logical Framework for Elution Order
The decision-making process for predicting the elution order of decene isomers can be visualized as a logical workflow, taking into account the properties of the isomer and the polarity of the GC column.
Caption: Factors influencing the GC elution order of decene isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. vurup.sk [vurup.sk]
- 4. Elution Rate - Alkanes VS Alkenes in Gas Chromatography - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. research.tue.nl [research.tue.nl]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic comparison of synthesized vs commercially available 4-Decene
A Spectroscopic Showdown: Synthesized vs. Commercially Available 4-Decene
In the realm of chemical research and drug development, the purity and structural integrity of reagents are paramount. This compound, a simple alkene, serves as a fundamental building block in various organic syntheses. While commercial availability ensures a degree of quality, in-house synthesis is often a necessity for custom applications or cost-effectiveness. This guide provides a detailed spectroscopic comparison of a hypothetically synthesized batch of this compound against a commercially available standard, offering researchers a framework for quality assessment.
The following sections detail the experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). The data presented for the synthesized this compound assumes a Wittig reaction synthesis route, which may result in a mixture of (E) and (Z)-isomers and residual starting materials or byproducts.
Experimental Workflow
The following diagram outlines the systematic process for the spectroscopic comparison of synthesized and commercially available this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the synthesized and commercial this compound were individually dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
Acquisition Parameters: A total of 16 scans were accumulated with a relaxation delay of 1.0 seconds. The spectral width was set to 16 ppm.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 50-100 mg of each sample were dissolved in 0.7 mL of CDCl₃.
-
Instrumentation: Spectra were recorded on a 100 MHz NMR spectrometer.
-
Acquisition Parameters: Proton-decoupled spectra were obtained with an accumulation of 1024 scans and a relaxation delay of 2.0 seconds. The spectral width was 240 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared by placing a drop of the this compound between two potassium bromide (KBr) plates.
-
Instrumentation: An FT-IR spectrometer was used for analysis.
-
Acquisition Parameters: Spectra were recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. A background spectrum of the clean KBr plates was acquired prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: 10 µL of each this compound sample was diluted in 1 mL of dichloromethane.
-
Instrumentation: A GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used.
-
GC Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Presentation and Comparison
The following tables summarize the expected spectroscopic data for both the synthesized and commercial samples of this compound. The data for the commercial sample is based on typical values found in spectral databases.[1][2][3][4][5] The synthesized sample data includes hypothetical impurities for illustrative purposes.
¹H NMR Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Synthesized this compound | Commercial this compound |
| ~5.40 | m | 2H | -CH=CH- | Present | Present |
| ~2.00 | m | 4H | -CH₂-CH= | Present | Present |
| ~1.30 | m | 8H | -CH₂- | Present | Present |
| ~0.90 | t | 6H | -CH₃ | Present | Present |
| ~7.2-7.4 | m | - | Aromatic Protons (from triphenylphosphine oxide) | Trace | Absent |
| ~3.6 | s | - | -CHO (from unreacted aldehyde) | Trace | Absent |
¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Synthesized this compound | Commercial this compound |
| ~130 | -CH=CH- | Present | Present |
| ~35 | -CH₂-CH= | Present | Present |
| ~32 | -CH₂- | Present | Present |
| ~23 | -CH₂- | Present | Present |
| ~14 | -CH₃ | Present | Present |
| ~125-135 | Aromatic Carbons | Trace | Absent |
| ~200 | Carbonyl Carbon | Trace | Absent |
FT-IR Data Comparison (Neat, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibrational Mode | Synthesized this compound | Commercial this compound |
| ~3020 | =C-H stretch | Present | Present |
| ~2955, 2925, 2855 | C-H stretch (sp³) | Present | Present |
| ~1660 | C=C stretch (alkene) | Present | Present |
| ~1465 | C-H bend (CH₂) | Present | Present |
| ~965 | =C-H bend (trans-alkene) | Present | Present |
| ~1720 | C=O stretch (aldehyde impurity) | Weak | Absent |
| ~1120 | P=O stretch (phosphine oxide impurity) | Weak | Absent |
GC-MS Data Comparison
| Retention Time (min) | Major m/z Fragments | Compound Identity | Synthesized this compound | Commercial this compound |
| Varies | 140 (M+), 97, 83, 69, 55, 41 | This compound | Major Peak | Major Peak |
| Varies | 100 (M+), 82, 71, 57, 43 | Hexanal (impurity) | Minor Peak | Absent |
| Varies | 278 (M+), 183, 152, 77 | Triphenylphosphine oxide (impurity) | Minor Peak | Absent |
Discussion
The spectroscopic data provides a clear distinction between the synthesized and commercially available this compound. The ¹H and ¹³C NMR spectra of both samples show the characteristic signals for this compound. However, the synthesized sample exhibits trace signals in the aromatic region of the ¹H NMR and additional carbon signals in the ¹³C NMR, indicative of triphenylphosphine oxide, a common byproduct of the Wittig reaction. A small singlet around 3.6 ppm in the ¹H NMR and a signal around 200 ppm in the ¹³C NMR suggest the presence of unreacted aldehyde starting material.
The FT-IR spectra are largely similar, with key absorptions corresponding to C-H and C=C bonds.[6][7] The presence of a weak absorption around 1720 cm⁻¹ in the synthesized sample corroborates the presence of a carbonyl-containing impurity, likely the unreacted aldehyde. A weak band around 1120 cm⁻¹ can be attributed to the P=O stretch of triphenylphosphine oxide.
GC-MS analysis provides a quantitative measure of purity. The commercial sample is expected to show a single major peak corresponding to this compound. In contrast, the synthesized sample would likely display minor peaks corresponding to impurities like hexanal and triphenylphosphine oxide, each with its characteristic retention time and mass spectrum. The mass spectrum of this compound in both samples would show the molecular ion peak at m/z 140 and characteristic fragmentation patterns.[8]
Conclusion
This comparative guide demonstrates the importance of a multi-technique spectroscopic approach for the characterization and quality control of chemical compounds. While the synthesized this compound largely conforms to the expected structure, the presence of minor impurities is evident from NMR, FT-IR, and GC-MS data. The commercial sample, as expected, exhibits a higher degree of purity. For applications requiring high purity, further purification of the synthesized material would be necessary. This guide provides researchers with a practical framework for evaluating the outcomes of their synthetic preparations against commercially available standards.
References
- 1. (4E)-4-Decene | C10H20 | CID 5364458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. cis-4-Decene [webbook.nist.gov]
- 5. trans-4-Decene [webbook.nist.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. This compound [webbook.nist.gov]
Cross-Reactivity of Insect Antennae to 4-Decene and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological responses of insect antennae to 4-decene and its structural analogues. Understanding the cross-reactivity of olfactory receptors is crucial for the development of species-specific attractants and repellents for pest management, as well as for fundamental research in chemical ecology and neurobiology. This document summarizes key experimental findings on the codling moth, Cydia pomonella, a significant agricultural pest, in its response to various C10 compounds, providing supporting experimental data and detailed methodologies.
Data Presentation: Antennal Responses to this compound Analogues
The following tables summarize quantitative data from field bioassays conducted on the codling moth, Cydia pomonella. The data illustrates the differential sensitivity of their antennae to various 10-carbon (C10) compounds, including alcohols, aldehydes, and esters, as well as geometric isomers of the potent kairomone, ethyl (E,Z)-2,4-decadienoate (pear ester).
Table 1: Antennal Response of Cydia pomonella to 10-Carbon Alcohols, Aldehydes, and Acetates
| Compound | Chemical Formula | Functional Group | Mean Trap Catch |
| (Z)-4-Decen-1-ol | C10H20O | Alcohol | Not Significant |
| (E)-4-Decen-1-ol | C10H20O | Alcohol | Not Significant |
| Decanal | C10H20O | Aldehyde | 1 (Male)[1] |
| (Z)-4-Decenyl acetate | C12H22O2 | Acetate | Not Significant |
| (E)-4-Decenyl acetate | C12H22O2 | Acetate | Not Significant |
| Data derived from field bioassays. "Not Significant" indicates that the compound did not elicit a significant moth capture response compared to controls.[2] |
Table 2: Antennal Response of Cydia pomonella to Analogues and Isomers of Ethyl (E,Z)-2,4-decadienoate
| Compound | Isomer/Analogue | Mean Trap Catch (Males) | Mean Trap Catch (Females) |
| Ethyl (E,Z)-2,4-decadienoate | - | High | High |
| Propyl (E,Z)-2,4-decadienoate | Propyl Ester Analogue | Lower than Ethyl | Lower than Ethyl |
| Methyl (E,Z)-2,4-decadienoate | Methyl Ester Analogue | Lower than Ethyl | Lower than Ethyl |
| Butyl (E,Z)-2,4-decadienoate | Butyl Ester Analogue | Lower than Ethyl | Lower than Ethyl |
| Hexyl (E,Z)-2,4-decadienoate | Hexyl Ester Analogue | Lower than Ethyl | Lower than Ethyl |
| Ethyl (E,E)-2,4-decadienoate | (E,E) Isomer | Significantly Lower than (E,Z) | Significantly Lower than (E,Z) |
| Data derived from field bioassays. The ethyl ester of (E,Z)-2,4-decadienoic acid consistently demonstrated the highest attractiveness. The (E,Z) geometric isomers were far more attractive than the (E,E) isomers.[2] |
Experimental Protocols
The data presented above is primarily based on field trapping and electroantennography (EAG). Below are detailed methodologies for these key experiments.
Electroantennography (EAG)
Electroantennography is a technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.
1. Insect Preparation:
-
An adult codling moth (Cydia pomonella) is immobilized. This can be done by securing the insect in a plastic tube with dental wax, leaving the head and antennae exposed.[3]
-
One antenna is excised at the base using micro-scissors.
2. Electrode Placement:
-
Two glass capillary microelectrodes filled with a saline solution (e.g., 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 4 mM MgCl2, and 10 mM HEPES) are used.[3]
-
The reference electrode is inserted into the insect's head (e.g., the eye), and the recording electrode is brought into contact with the distal tip of the excised antenna.[3]
3. Odor Delivery:
-
A continuous stream of purified and humidified air is passed over the antennal preparation through a glass tube.
-
The test compound (e.g., this compound or an analogue) is dissolved in a solvent like paraffin oil or hexane and applied to a piece of filter paper.
-
The filter paper is placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube.
-
A puff of air is passed through the pipette, introducing the odorant into the continuous airstream directed at the antenna.
4. Data Recording and Analysis:
-
The electrical potential difference between the two electrodes is amplified and recorded.
-
The amplitude of the negative voltage deflection (the EAG response) following the stimulus is measured in millivolts (mV).
-
Responses to different compounds and concentrations are compared to a control (solvent only) and a standard reference compound.
Field Bioassays (Trapping)
Field trapping experiments are conducted to assess the behavioral response of insects to volatile compounds in a natural environment.
1. Trap and Lure Preparation:
-
Delta traps or similar sticky traps are used.
-
A rubber septum or other dispenser is loaded with a specific amount of the test compound (e.g., an analogue of pear ester).
-
Control traps are baited with a dispenser containing only the solvent.
2. Experimental Design:
-
Traps are deployed in an orchard with a known population of codling moths.
-
The placement of traps is randomized to avoid positional bias.
-
A sufficient distance is maintained between traps to prevent interference.
3. Data Collection and Analysis:
-
Traps are checked at regular intervals (e.g., daily or weekly).
-
The number of male and female codling moths captured in each trap is recorded.
-
Statistical analysis is performed to determine if there are significant differences in the number of moths captured by traps baited with different compounds compared to the control.
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling pathway of insect olfaction, from the binding of an odorant molecule to the generation of a nerve impulse.
Caption: General insect olfactory signal transduction pathway.
Experimental Workflow for EAG
The diagram below outlines the key steps in performing an electroantennogram experiment to measure antennal cross-reactivity.
Caption: Workflow for electroantennogram (EAG) analysis.
References
Comparative study of different catalysts for 4-Decene synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific alkene isomers is a critical task in organic chemistry, with applications ranging from the synthesis of fine chemicals and pharmaceuticals to the production of polymers and fuels. 4-Decene, an internal olefin, is a valuable intermediate, and its selective synthesis is a subject of ongoing research. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound, focusing on their performance, experimental protocols, and underlying reaction pathways.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in directing the outcome of a chemical reaction, influencing not only the rate but also the selectivity towards the desired product. In the synthesis of this compound, several catalytic strategies have been employed, each with its own set of advantages and limitations. The following table summarizes the performance of three distinct catalytic systems: a homogeneous ruthenium-based metathesis catalyst, a heterogeneous palladium-based isomerization catalyst, and a homogeneous copper-based catalyst for alkyne semihydrogenation.
| Catalytic System | Catalyst | Reaction Type | Substrate | Conversion (%) | Selectivity for this compound (%) | Key Remarks |
| Homogeneous Ruthenium Catalyst | Chelated Ru-based NHC catalyst | Olefin Metathesis | 1-Pentene | >95 | >95 (Z-isomer) | High selectivity for the Z-isomer and high turnover numbers.[1][2][3][4] |
| Heterogeneous Palladium Catalyst | Palladium nanoparticles | Isomerization | 1-Decene | 96 | ~10 (mixture of 3-, 4-, and 5-decene) | High conversion of the starting material but low selectivity for this compound.[5][6] |
| Homogeneous Copper Catalyst | Cu(OAc)₂·H₂O / IPr·HCl | Alkyne Semihydrogenation | Dec-4-yne | Not explicitly stated | 100 (cis-isomer) | High selectivity for the cis-isomer from the corresponding alkyne.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic procedure. Below are the methodologies for the synthesis of this compound using the compared catalytic systems.
Homogeneous Ruthenium-Catalyzed Olefin Metathesis of 1-Pentene
This protocol is based on the general procedure for Z-selective homodimerization of terminal olefins using chelated ruthenium-based catalysts.[1]
Catalyst: Chelated ruthenium-based N-heterocyclic carbene (NHC) catalyst.
Procedure:
-
In a glovebox, the ruthenium catalyst is dissolved in a suitable anhydrous and deoxygenated solvent (e.g., toluene).
-
The substrate, 1-pentene, is added to the catalyst solution. The substrate-to-catalyst ratio is typically high to achieve high turnover numbers.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated period.
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The product, predominantly Z-4-decene, is purified by silica gel chromatography.
Heterogeneous Palladium-Catalyzed Isomerization of 1-Decene
This protocol describes the isomerization of 1-decene to a mixture of internal decene isomers, including this compound.[5][6]
Catalyst: Palladium nanoparticles formed in situ from Pd(cod)Cl₂ and tris(pentafluorophenyl)borane (BCF) with a silane reducing agent.
Procedure:
-
In a vial, Pd(cod)Cl₂ and BCF are dissolved in an organic solvent (e.g., CH₂Cl₂).
-
A reducing agent, such as triethylsilane (Et₃SiH), is added to the solution, leading to the formation of palladium nanoparticles.
-
The vial is sealed, and the olefin substrate, 1-decene, is added via syringe.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).
-
After the reaction is complete, the mixture is filtered through a pad of silica gel to remove the heterogeneous palladium catalyst.
-
The filtrate, containing a mixture of decene isomers, is analyzed by GC-MS to determine the product distribution.
Homogeneous Copper-Catalyzed Semihydrogenation of Dec-4-yne
This protocol outlines the synthesis of cis-4-decene from the corresponding alkyne.[7]
Catalyst: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) with 1,3-bis[2,6-diisopropylphenyl]imidazolium chloride (IPr·HCl) as a ligand precursor.
Procedure:
-
In a screw-capped reaction vial, Cu(OAc)₂·H₂O (5 mol%) and IPr·HCl (5 mol%) are placed.
-
The vial is transferred to a glovebox, and potassium tert-butoxide (t-BuOK, 10 mol%) and the solvent (e.g., toluene, 1.0 mL) are added.
-
The vial is sealed, removed from the glovebox, and connected to an argon line. The mixture is heated to 50°C and stirred for 1 hour.
-
Polymethylhydrosiloxane (PMHS, 4.0 equiv) is added dropwise, and the solution is stirred for an additional 30 minutes.
-
The liquid alkyne, dec-4-yne (0.5 mmol), and tert-butyl alcohol (t-BuOH, 2.0 equiv) are added dropwise.
-
The mixture is stirred for a specified period.
-
The reaction is quenched by adding 1M aqueous NaOH.
-
The product is extracted with ether, and the combined organic layers are dried and concentrated.
-
The crude product is purified by silica gel chromatography to yield cis-4-decene.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the catalytic processes described.
Caption: Synthetic pathways to this compound.
Discussion of Catalytic Approaches
The choice of catalytic method for the synthesis of this compound is dictated by the desired isomer (cis or trans), the required purity, and the available starting materials.
Olefin metathesis , particularly with modern ruthenium-based catalysts, offers a highly efficient and selective route to Z-4-decene from readily available 1-pentene.[1][2][3][4] The high selectivity of these homogeneous catalysts is a significant advantage, allowing for the synthesis of a specific stereoisomer in high purity. The primary drawback can be the cost and sensitivity of the catalyst. Tungsten-based heterogeneous catalysts are also employed for olefin metathesis, often at higher temperatures, and can be a more robust and cost-effective alternative, although potentially with lower selectivity.[8][9][10]
Isomerization of more accessible terminal olefins like 1-decene is another viable pathway. Heterogeneous catalysts, such as the palladium nanoparticle system described, are advantageous due to their ease of separation and potential for recycling.[5][6] However, controlling the selectivity to a specific internal olefin isomer is a major challenge, often leading to a mixture of products. This lack of selectivity can necessitate complex purification steps, reducing the overall efficiency of the process.
Semihydrogenation of alkynes provides a direct and highly selective route to cis-alkenes. The copper-catalyzed system presented is effective for the synthesis of cis-4-decene from dec-4-yne with excellent selectivity.[7] This method is ideal when the corresponding alkyne is readily available and the cis-isomer is the desired product. The main limitation is the need for the alkyne starting material, which may require additional synthetic steps to prepare.
References
- 1. Highly Active Ruthenium Metathesis Catalysts Exhibiting Unprecedented Activity and Z-Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Ruthenium Catalysts for Z-Selective Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CIS-4-DECENE synthesis - chemicalbook [chemicalbook.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. mdpi.com [mdpi.com]
- 10. Propene Metathesis over Supported Tungsten Oxide Catalysts: A Study of Active Site Formation (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to the Validation of a Novel Fast GC-MS Method for 4-Decene Quantification
This guide provides a detailed comparison of a newly developed Fast Gas Chromatography-Mass Spectrometry (Fast GC-MS) method for the quantification of 4-Decene against a standard Gas Chromatography-Flame Ionization Detection (GC-FID) method. The data and protocols presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the performance of each method, supported by experimental data from validation studies conducted in accordance with International Council for Harmonisation (ICH) guidelines.[1]
The quantification of specific volatile organic compounds such as this compound is critical in various fields, including pharmaceutical development, where it may be a process impurity or a biomarker. The selection of an appropriate analytical method is crucial for obtaining accurate and reliable data.[2] While GC-FID is a robust and widely used technique for the quantification of hydrocarbons, Fast GC-MS offers the potential for increased throughput and enhanced specificity.[3][4]
Comparison of Analytical Methods
The new Fast GC-MS method demonstrates significant advantages in terms of analysis time and specificity, while the standard GC-FID method remains a reliable and cost-effective option for routine analysis.
-
Standard Method: Gas Chromatography-Flame Ionization Detection (GC-FID) GC-FID is a well-established and robust technique for quantifying organic compounds.[4] It offers a wide linear range and is less complex to operate. However, it relies solely on retention time for identification, which can be a limitation in complex matrices.[5]
-
New Method: Fast Gas Chromatography-Mass Spectrometry (Fast GC-MS) This method utilizes a shorter, narrow-bore column and a faster temperature ramp to significantly reduce analysis time.[6] The mass spectrometer provides definitive identification of this compound, enhancing the method's specificity. This is particularly advantageous when analyzing samples that may contain interfering compounds.[2]
Experimental Protocols
The following protocols detail the methodologies used for the validation of the standard GC-FID and the new Fast GC-MS methods.
Sample Preparation
A standardized sample preparation procedure was used for both methods to ensure consistency:
-
Stock Solution Preparation : A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration Standards : A series of calibration standards were prepared by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples : QC samples were prepared at three concentration levels (low, medium, and high) to assess accuracy and precision.
Standard Method: GC-FID
-
Instrumentation : Agilent 8890 GC System with a Flame Ionization Detector.
-
Column : HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Injection : 1 µL, split mode (20:1), injector temperature 250°C.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.[7]
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Detector : FID at 300°C, Hydrogen flow 30 mL/min, Airflow 400 mL/min, Makeup gas (Nitrogen) 25 mL/min.[7]
New Method: Fast GC-MS
-
Instrumentation : Agilent 8890 GC System with 5977B Mass Spectrometer.
-
Column : DB-5ms Ultra Inert, 15 m x 0.25 mm, 0.25 µm film thickness.
-
Injection : 1 µL, splitless mode, injector temperature 250°C.
-
Carrier Gas : Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 30°C/min to 250°C.
-
Hold for 2 minutes.
-
-
Mass Spectrometer :
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z 56, 70, 84) and full scan for specificity (m/z 40-300).
-
Data Presentation: Method Validation Summary
The performance of both methods was evaluated based on ICH guidelines for analytical method validation.[6][8][9] The results are summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Standard Method (GC-FID) | New Method (Fast GC-MS) |
| Linear Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 |
Table 2: Accuracy and Precision
| Parameter | Standard Method (GC-FID) | New Method (Fast GC-MS) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (Repeatability, %RSD) | < 2.0% | < 1.5% |
| Intermediate Precision (%RSD) | < 2.5% | < 2.0% |
Table 3: Method Performance
| Parameter | Standard Method (GC-FID) | New Method (Fast GC-MS) |
| Retention Time (min) | ~8.5 | ~3.2 |
| Specificity | Adequate | High (Confirmed by Mass Spectra) |
| Robustness | Robust | Robust |
Workflow and Process Diagrams
To visualize the logical flow of the analytical method validation process, the following diagram is provided.
Caption: Workflow for the validation of a new analytical method.
Conclusion
The validation results demonstrate that the new Fast GC-MS method is a suitable and superior alternative to the standard GC-FID method for the quantification of this compound, particularly for applications requiring high throughput and unambiguous identification. While the GC-FID method remains a viable option for routine quality control where the sample matrix is well-characterized, the Fast GC-MS method offers significant improvements in speed and confidence in results. The choice between the two methods should be based on the specific requirements of the analysis, including sample complexity, required sensitivity, and the need for structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. On-Site Detection of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labioscientific.com [labioscientific.com]
- 4. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 5. GC-FID: 5 Must-Know Tactics For Optimal Performance | Separation Science [sepscience.com]
- 6. Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. gcms.cz [gcms.cz]
Safety Operating Guide
Proper Disposal Procedures for 4-Decene: A Guide for Laboratory Professionals
The safe and environmentally conscious disposal of 4-Decene is a critical component of laboratory safety and regulatory compliance. As a combustible alkene that poses a risk to aquatic environments, adherence to established disposal protocols is paramount for the protection of personnel and the ecosystem.[1][2] This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: Flame-retardant lab coat and appropriate footwear.[2]
Keep this compound away from heat, sparks, open flames, and hot surfaces, as it is combustible and its vapors can form explosive mixtures with air.[4] All equipment used in the handling process should be properly grounded to prevent static discharge.[4][5]
Key Safety and Disposal Data
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Primary Hazards | Combustible liquid and vapor.[4] Harmful to aquatic life with long-lasting effects.[1] Aspiration hazard if swallowed.[4] | [1][4] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from heat and sources of ignition.[2][4] Store locked up.[2] | [2][4] |
| Spill Containment | Use non-combustible, inert absorbent material (e.g., sand, earth, vermiculite, Chemizorb®).[5] | [5] |
| Disposal Method | Must be disposed of as hazardous waste through an approved waste disposal plant.[2] Do not dispose of into drains or the environment.[2][5] | [2][5] |
Detailed Disposal and Experimental Protocols
Protocol 1: Standard Waste Disposal Procedure
This protocol outlines the routine procedure for collecting and preparing this compound waste for disposal.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.[3] Do not mix with other chemical wastes, especially oxidizing agents.[6] For alkenes that have been used in experiments with halogens (like bromine water), it is advisable to use a "halogenated organic waste" container.[7][8]
-
Container Management: Use an approved, compatible container, such as the original container or a designated carboy for non-halogenated organic waste.[9] The container must be kept tightly closed when not in use and should not be filled to more than 90% of its capacity to allow for expansion.[10]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. Ensure the label includes appropriate hazard symbols (e.g., flammable, environmental hazard).[7][10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a flammable storage cabinet or within a fume hood.[9][11] The storage area must be cool, well-ventilated, and away from ignition sources.[2]
-
Disposal Request: Once the container is full, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Chemical waste generators are responsible for consulting local, regional, and national regulations to ensure complete and accurate classification and disposal.[2]
Protocol 2: Spill Cleanup Procedure
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Immediate Actions:
-
Containment:
-
Cleanup and Disposal:
-
Use spark-proof tools and explosion-proof equipment for the cleanup.[4][5]
-
Carefully transfer the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[4]
-
Handle the contaminated absorbent material with the same precautions as the original product.[5]
-
Clean the affected area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Reporting: Inform the relevant authorities if the product has caused environmental pollution (sewers, waterways, soil, or air).[5] For large spills, contact your institution's emergency response team immediately.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. directpcw.com [directpcw.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. louisville.edu [louisville.edu]
- 5. airgas.com [airgas.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 8. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ethz.ch [ethz.ch]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-Decene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Decene. Adherence to these procedural steps is critical for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE) Specifications
Proper selection of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, a flammable aliphatic hydrocarbon.
| PPE Component | Material/Type | Thickness | Breakthrough Time | Notes |
| Hand Protection | Nitrile or Viton Gloves | ≥ 8 mil (0.20 mm) | > 8 hours | Nitrile gloves provide excellent resistance to aliphatic hydrocarbons. For prolonged contact, Viton gloves are also a superior option.[1] |
| Neoprene Gloves | ≥ 15 mil (0.38 mm) | > 4 hours | A suitable alternative for shorter duration tasks.[1] | |
| Eye Protection | Chemical Splash Goggles | N/A | N/A | Must be worn at all times to protect against splashes. |
| Face Protection | Face Shield | N/A | N/A | Recommended in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Flame-Resistant Lab Coat | N/A | N/A | To be worn over personal clothing that covers the legs. Avoid synthetic materials that can melt.[2] |
| Respiratory Protection | Air-Purifying Respirator (Half-Mask) with Organic Vapor Cartridges | N/A | N/A | Required when working outside of a fume hood or in poorly ventilated areas. This compound has a relatively low vapor pressure, but inhalation of vapors should be minimized. |
| Footwear | Closed-toe shoes | N/A | N/A | Shoes should be made of a material that offers some chemical resistance. |
Operational Plan: Step-by-Step Handling of this compound
This procedural guide outlines the safe handling of this compound from preparation to the completion of the experimental work.
1. Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for the planned experiment, considering the flammability and potential health hazards of this compound.[3][4]
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Verify that a safety shower and eyewash station are readily accessible and unobstructed.
-
Confirm the availability of a Class B fire extinguisher (for flammable liquids).
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[5][6]
2. Donning Personal Protective Equipment (PPE):
-
Put on a flame-resistant lab coat over personal clothing.
-
Don chemical splash goggles.
-
If required by the risk assessment, put on a face shield.
-
Wash and dry hands thoroughly before donning gloves.
-
Select the appropriate gloves (Nitrile or Viton recommended) and inspect them for any signs of damage or degradation.[1]
-
If respiratory protection is necessary, perform a fit check of the half-mask respirator with organic vapor cartridges.
3. Handling this compound:
-
All handling of this compound must be performed inside a chemical fume hood.[5]
-
Ground and bond containers when transferring large volumes to prevent static discharge.[5]
-
Use only non-sparking tools.
-
Keep containers of this compound closed when not in use to minimize the release of flammable vapors.[2]
-
In case of a small spill inside the fume hood, use a chemical absorbent material suitable for flammable liquids.
4. Doffing Personal Protective Equipment (PPE):
-
Remove gloves first by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated exterior.
-
Remove the face shield (if used) and then the chemical splash goggles.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.
Disposal Plan for this compound and Contaminated Materials
Proper disposal is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
This compound waste is classified as a flammable hazardous waste.[7]
-
Collect all liquid this compound waste in a designated, leak-proof, and clearly labeled waste container. The container should be compatible with hydrocarbons.
-
The waste container must be labeled "Hazardous Waste," "Flammable," and list "this compound" as the contents.[8]
-
Do not mix this compound waste with other types of chemical waste, especially oxidizers.
-
Solid waste contaminated with this compound (e.g., gloves, absorbent pads, paper towels) should be collected in a separate, labeled, and sealed plastic bag.
2. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials.[6]
-
The waste container must be kept closed at all times, except when adding waste.[7]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and approved hazardous waste disposal company.[8][9]
-
Never dispose of this compound or contaminated materials down the drain or in the regular trash.[7][8]
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. scribd.com [scribd.com]
- 5. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. static.aviva.io [static.aviva.io]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. tft-pneumatic.com [tft-pneumatic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
